molecular formula C11H11BrN2 B3185967 6-Bromo-2,8-dimethylquinolin-4-amine CAS No. 1189107-50-3

6-Bromo-2,8-dimethylquinolin-4-amine

Katalognummer: B3185967
CAS-Nummer: 1189107-50-3
Molekulargewicht: 251.12 g/mol
InChI-Schlüssel: UCYRPXVGZANXNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Bromo-2,8-dimethylquinolin-4-amine (CAS 1189107-50-3) is a brominated quinoline derivative with the molecular formula C11H11BrN2 and a molecular weight of 251.12 g/mol. This compound serves as a valuable chemical intermediate in medicinal chemistry and antimicrobial research. Quinoline scaffolds are recognized as privileged structures in drug discovery due to their versatile biological activities . Recent scientific investigations have highlighted the significant potential of C7-substituted quinoline analogues as potent efflux pump inhibitors (EPIs) against multidrug-resistant Gram-negative bacteria, such as Acinetobacter baumannii . These inhibitors function by blocking resistance nodulation division (RND) family efflux pumps like AdeFGH, thereby potentiating the activity of existing antibiotics such as chloramphenicol and offering a promising adjuvant therapy to combat antimicrobial resistance (AMR) . The bromine atom at the 6-position of the quinoline ring provides a reactive site for further functionalization via cross-coupling reactions, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

1189107-50-3

Molekularformel

C11H11BrN2

Molekulargewicht

251.12 g/mol

IUPAC-Name

6-bromo-2,8-dimethylquinolin-4-amine

InChI

InChI=1S/C11H11BrN2/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3,(H2,13,14)

InChI-Schlüssel

UCYRPXVGZANXNL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C(C=C(N=C12)C)N)Br

Kanonische SMILES

CC1=CC(=CC2=C(C=C(N=C12)C)N)Br

Herkunft des Produkts

United States
Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of 6-Bromo-2,8-dimethylquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents, exhibiting a wide array of pharmacological activities. Among its many derivatives, 6-Bromo-2,8-dimethylquinolin-4-amine and its analogues have emerged as a promising class of compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these derivatives. It delves into their mechanisms of action, supported by insights into relevant signaling pathways, and offers detailed experimental protocols for their synthesis and bioassays. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore and advance this important class of molecules.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of new drugs.[1] Its derivatives are known to possess a broad spectrum of biological activities, including antimalarial, antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile. This has led to the development of several clinically successful drugs.[3]

The introduction of specific substituents, such as a bromine atom at the 6-position, methyl groups at the 2- and 8-positions, and an amine group at the 4-position, gives rise to the 6-Bromo-2,8-dimethylquinolin-4-amine core. This particular substitution pattern has been the subject of increasing interest due to the potential for enhanced biological activity and novel mechanisms of action.

Synthesis and Derivatization Strategies

The synthesis of 6-Bromo-2,8-dimethylquinolin-4-amine derivatives typically involves multi-step reaction sequences. While specific literature on the direct synthesis of this exact parent compound is limited, established methods for the synthesis of analogous quinoline structures can be adapted.[4][5] A common and effective approach involves the construction of the quinoline core followed by functionalization.

A plausible synthetic route can be extrapolated from known syntheses of similar 4-aminoquinoline derivatives.[6][7] One such general strategy involves the reaction of a substituted aniline with a β-ketoester to form an enaminone, which is then cyclized under acidic conditions to yield the quinoline ring. Subsequent halogenation and amination steps would lead to the desired product.

A more direct approach for creating derivatives involves the use of a pre-formed 6-bromo-4-chloroquinoline intermediate.[6][7] This key intermediate can then be reacted with various amines to introduce diversity at the 4-position, a common strategy for building libraries of compounds for structure-activity relationship (SAR) studies.

General Experimental Protocol for Derivatization

The following protocol outlines a general method for the synthesis of N-substituted 6-Bromo-2,8-dimethylquinolin-4-amine derivatives, starting from a hypothetical 6-bromo-4-chloro-2,8-dimethylquinoline intermediate.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 6-bromo-4-chloro-2,8-dimethylquinoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the desired primary or secondary amine (1.1 equivalents).[6]

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (Hünig's base), to the reaction mixture (2.2 equivalents).[6][7]

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 6-Bromo-2,8-dimethylquinolin-4-amine derivative.[6]

Characterization: The synthesized compounds should be thoroughly characterized using modern analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their structure and purity.[6][7]

Therapeutic Potential and Mechanism of Action

Quinoline derivatives exert their therapeutic effects through a variety of mechanisms.[2][8] For the 6-Bromo-2,8-dimethylquinolin-4-amine class of compounds, the primary areas of therapeutic interest are oncology and infectious diseases.

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented, with several compounds demonstrating significant cytotoxic activity against various cancer cell lines.[1][8] The mechanisms underlying their anticancer effects are diverse and can include:

  • Inhibition of Tyrosine Kinases: Many quinoline derivatives function as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[9][10] By binding to the ATP-binding site of the kinase domain, these compounds can block downstream signaling pathways crucial for cell proliferation and survival.[10]

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline compounds can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[2][3]

  • Induction of Apoptosis: These derivatives can trigger programmed cell death through various pathways, including the downregulation of anti-apoptotic proteins and the activation of caspases.[9]

  • Cell Cycle Arrest: They can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[1][8]

anticancer_mechanism cluster_Cell Cancer Cell Derivative 6-Bromo-2,8-dimethylquinolin-4-amine Derivative EGFR EGFR Derivative->EGFR Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induction Topoisomerase Topoisomerase Derivative->Topoisomerase Inhibition Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DNA DNA

Caption: Potential anticancer mechanisms of action.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents.[11] Quinoline derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[11][12][13]

  • Antibacterial Activity: Certain quinoline derivatives have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, including Staphylococcus aureus (MRSA) and Clostridium difficile.[11] While the exact mechanisms are still under investigation, they may involve the inhibition of bacterial DNA gyrase or other essential enzymes.

  • Antifungal Activity: Some bromoquinoline compounds have been identified as having broad-spectrum antifungal activity.[14] Their mode of action can involve the induction of oxidative stress and apoptosis in fungal cells.[14] The activity of some of these compounds is potentiated by iron starvation, a condition that can occur during in vivo growth.[14]

In Vitro Biological Evaluation

To assess the therapeutic potential of newly synthesized 6-Bromo-2,8-dimethylquinolin-4-amine derivatives, a series of in vitro assays are essential.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[10][15]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, SW480 for colon cancer) in 96-well plates at a predetermined density and incubate to allow for cell attachment.[10][15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin, Erlotinib) for a specified duration (e.g., 48 hours).[15]

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Experimental Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 6-Bromo-2,8-dimethylquinolin-4-amine scaffold can provide valuable insights into the relationship between its chemical structure and biological activity. Key areas for modification include:

  • Substituents at the 4-amino position: Introducing different alkyl or aryl groups at this position can significantly impact potency and selectivity.[6][7]

  • Modifications of the quinoline core: Altering the substitution pattern on the quinoline ring, for instance, by changing the position of the bromine or methyl groups, can influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets.

Conclusion and Future Directions

Derivatives of 6-Bromo-2,8-dimethylquinolin-4-amine represent a promising class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. Their versatile scaffold allows for extensive chemical modification, providing a platform for the development of novel drug candidates with improved efficacy and safety profiles.

Future research in this area should focus on:

  • Expanding Chemical Diversity: Synthesizing and screening a broader range of derivatives to further explore the structure-activity landscape.

  • Elucidating Mechanisms of Action: Conducting in-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Evaluation: Progressing the most promising candidates to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this important class of quinoline derivatives.

References

  • Anticancer Activity of Quinoline Derivatives; An Overview. (2025). ResearchGate. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [No Source Provided].
  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022). (2022). SciSpace. Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. (2000). R Discovery. Retrieved from [Link]

  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. (2020). MDPI. Retrieved from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). PMC. Retrieved from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). [No Source Provided].
  • 6-Bromo-N-(2-methyl-2H-benzo[d][1][8][9]triazol-5-yl)quinolin-4-amine. (2019). MDPI. Retrieved from [Link]

  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate. Retrieved from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega. Retrieved from [Link]

  • The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus. (2017). PubMed. Retrieved from [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). [No Source Provided].

Sources

Structure-Activity Relationship (SAR) of 6-Bromo-Substituted Quinolines: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of numerous FDA-approved therapeutics. Within this chemical space, 6-bromo-substituted quinolines have emerged as highly versatile building blocks[1]. The strategic placement of a bromine atom at the C-6 position serves a dual purpose: it modulates the stereoelectronic and lipophilic properties of the molecule to enhance target binding, and it acts as an optimal synthetic handle for late-stage functionalization via transition-metal catalysis or nucleophilic aromatic substitution (SNAr)[2]. This whitepaper synthesizes the structure-activity relationships (SAR) of 6-bromoquinolines across oncology, neurology, and infectious diseases, providing validated protocols for their synthetic manipulation.

Mechanistic Rationale: The C-6 Bromine as a Pharmacophoric Anchor

From a physicochemical standpoint, the substitution of a hydrogen atom with bromine at the 6-position significantly increases the molecule's lipophilicity (logP). This enhancement is critical for traversing phospholipid bilayers, thereby improving cellular permeability[3]. Furthermore, the bromine atom is highly polarizable. In the context of protein-ligand interactions, this polarizability allows the C-6 bromine to participate in halogen bonding—a highly directional interaction with electron-rich residues (e.g., carbonyl oxygens of the peptide backbone) within enzyme active sites[3].

Synthetically, the C-6 position is uniquely positioned. While the nitrogen atom of the quinoline ring inherently withdraws electron density from the C-2 and C-4 positions, the C-6 position remains relatively electron-rich unless activated. However, the presence of the bromine atom perfectly primes this site for palladium-catalyzed cross-coupling[4]. If further electron-withdrawing groups (EWGs) such as a nitro group at C-5 or a nitrile group at C-8 are introduced, the C-6 bromine becomes highly activated toward SNAr, allowing for rapid diversification[2][5].

Key SAR Domains and Biological Targets

Oncology: Topoisomerase I Poisons and Cytotoxic Agents

6-Bromoquinoline derivatives have demonstrated profound efficacy as Topoisomerase I (Top1) poisons. SAR studies reveal that a delicate balance of substitution patterns at the C-3, C-4, and C-6 positions is required to trap the Top1-DNA cleavage complex (Top1cc)[3]. The C-6 bromine, or its subsequently coupled derivatives, interacts specifically with residues like Arg364 and Asn722 in the Top1 active site. This stabilization prevents DNA religation, leading to double-strand breaks and subsequent apoptosis[3].

Additionally, simple activated scaffolds like 6-bromo-5-nitroquinoline exhibit potent antiproliferative activity against human cervical cancer (HeLa), rat glioblastoma (C6), and human adenocarcinoma (HT29) cell lines[6]. The apoptotic activity of this compound is directly linked to the synergistic electron-withdrawing effect of the 5-nitro group, which not only activates the quinoline core but also interacts with intracellular redox pathways[2][6].

Logical pathway of Topoisomerase I inhibition by 6-bromoquinoline derivatives.

Neurology: nNOS Inhibition via Dihydroquinolinones

The 6-bromo-3,4-dihydro-1H-quinolin-2-one scaffold is a critical precursor in the development of neuronal nitric oxide synthase (nNOS) inhibitors, which are investigated for neurodegenerative diseases and neuropathic pain[7]. SAR mapping indicates that the C-6 position is the optimal vector for introducing basic amine side chains (e.g., pyrrolidine or piperidine derivatives). These side chains extend into the heme-binding domain of nNOS. The rigid dihydroquinolinone core ensures that the molecule achieves high selectivity (>60-fold) for nNOS over endothelial NOS (eNOS), preventing cardiovascular side effects[7].

Antimicrobial and Antiviral Applications

Derivatives such as 6-bromoquinoline-8-carbonitrile utilize the electron-withdrawing nature of the 8-cyano group to polarize the C-Br bond, making it a potent antimicrobial agent[5][8]. Furthermore, 6-bromoquinoline-3-carbonitrile analogues have been optimized as broad-spectrum antivirals against Enterovirus D68 (EV-D68). SAR exploration guided by structural biology revealed that the C-6 substituent is critical for binding to the viral VP1 protein, effectively halting viral replication[9].

Quantitative SAR Data Summary

The following table synthesizes the quantitative biological data of key 6-bromoquinoline derivatives, highlighting the direct impact of structural modifications on target affinity.

Compound Class / DerivativePrimary Target / Cell LineActivity MetricKey SAR InsightRef
6-Bromo-5-nitroquinoline HT29, HeLa, C6IC₅₀: 24.1 - >50 µg/mL5-NO₂ activates C6-Br; induces apoptosis via redox stress.[6]
N-Substituted 6-Bromo-3,4-dihydro-2(1H)-quinolinones nNOSIC₅₀: 150 - 280 nMC6 vector provides optimal trajectory for basic amine side chains.[7]
Ethyl 6-bromo-4-(amino)quinoline-3-carboxylate Topoisomerase IPlasmid relaxation inhibitionC6-Br stabilizes Top1cc via H-bonding and π-π stacking.[3]
6-Bromoquinoline-8-carbonitrile Bacterial/Fungal StrainsMIC: Variable8-CN and 6-Br synergistically enhance core electrophilicity.[5]
6-Bromoquinoline-3-carbonitrile derivatives Enterovirus D68 (VP1)Antiviral EC₅₀C6 position is critical for anchoring into the viral capsid.[9]

Validated Experimental Methodologies

To leverage the 6-bromoquinoline scaffold, researchers must employ robust synthetic protocols. Below are two field-proven methodologies detailing the causality behind the chemical choices and the self-validating quality control steps.

Protocol A: Microwave-Assisted SNAr of Activated 6-Bromoquinolines

Objective: Conversion of 6-bromo-5-nitroquinoline to 6-morpholinyl-5-nitroquinoline. Causality: The strong electron-withdrawing effect of the 5-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring. This stabilizes the Meisenheimer complex formed during nucleophilic attack at C-6[2]. Microwave irradiation is utilized to rapidly overcome the activation energy barrier, drastically reducing reaction times from hours to minutes and preventing thermal degradation[2].

  • Reagent Assembly: In a microwave-safe vial, dissolve 6-bromo-5-nitroquinoline (1.0 equiv) in anhydrous triethylamine (TEA) which acts as both base and solvent, or use a polar aprotic solvent like DMF with TEA (2.0 equiv).

  • Nucleophile Addition: Add morpholine (1.5 equiv) to the solution. Seal the vial.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 150 W, maintaining a temperature of 90–120 °C for 15–30 minutes[2].

  • Workup: Cool to room temperature, quench with ice water, and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (QC): Perform ¹H NMR. The successful SNAr is validated by the disappearance of the distinct C-6 proton/bromine chemical environment and the appearance of morpholine aliphatic multiplets (~3.0-3.8 ppm). The H-8 signal will shift upfield due to the electron-donating nature of the newly introduced amine[10].

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination at C-6

Objective: C-N coupling of unactivated 6-bromoquinolines with piperazine derivatives. Causality: For unactivated 6-bromoquinolines, SNAr is thermodynamically unfavorable. Palladium-catalyzed cross-coupling is mandatory. The use of X-Phos as a ligand is critical; its electron-rich, sterically bulky biaryl structure facilitates the difficult oxidative addition of Pd(0) into the strong C(sp²)-Br bond and accelerates reductive elimination[4].

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, combine the 6-bromoquinoline derivative (1.0 equiv), the piperazine base (1.2 equiv), Pd₂(dba)₃ (2-5 mol%), X-Phos (4-10 mol%), and sodium tert-butoxide (1.5 equiv)[4].

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reflux: Heat the reaction mixture to 100 °C for 12–18 hours under continuous argon flow. Monitor via TLC until the starting bromide is consumed.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (silica gel, EtOAc/Hexane gradient).

  • Self-Validation (QC): Utilize LC-MS to confirm the exact mass of the coupled product. ¹³C NMR must be used to verify the formation of the new C-N bond at the C-6 position, indicated by a characteristic shift in the C-6 resonance.

Synthetic workflows for the functionalization of the 6-bromoquinoline scaffold.

Conclusion

The 6-bromoquinoline scaffold is far more than a static structural motif; it is a dynamic chemical vector that dictates both the synthetic tractability and the biological efficacy of the resulting drug candidates. Whether exploited for its inherent lipophilicity and halogen-bonding capabilities in Topoisomerase I inhibition, or utilized as a reactive hub for SNAr and palladium-catalyzed couplings, mastering the SAR of 6-bromo-substituted quinolines is essential for any rational drug design program targeting complex oncological, neurological, or infectious pathologies.

References

  • Benchchem.
  • PubMed. "Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents."
  • Benchchem. "6-Bromo-3,4-dihydro-1H-quinolin-2-one."
  • Semantic Scholar. "Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines."
  • ResearchGate. "In Vitro Antimicrobial Activity of 9a-10i."
  • ACS Publications. "Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity."
  • Benchchem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile."
  • Benchchem. "6-Bromoquinoline: A Privileged Scaffold in Modern Medicinal Chemistry."
  • ResearchGate. "Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones."
  • PMC. "Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68."

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The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition: A Technical Guide to Investigating 6-Bromo-2,8-dimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in bioactive compounds.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, with a significant number of approved drugs and clinical candidates targeting the human kinome.[2][3] This technical guide addresses the investigational compound 6-Bromo-2,8-dimethylquinolin-4-amine . While direct experimental data for this specific molecule is not extensively available in public literature, its structural features—a 4-aminoquinoline core, bromine substitution at the 6-position, and dimethylation—strongly suggest its potential as a kinase inhibitor.

This document provides a comprehensive framework for the systematic evaluation of 6-Bromo-2,8-dimethylquinolin-4-amine. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will delve into the mechanistic basis for the quinoline scaffold's activity, propose a tiered experimental workflow for characterization from initial screening to cellular activity, and provide detailed, self-validating protocols to ensure data integrity. The insights herein are synthesized from extensive research on analogous 4-anilinoquin(az)oline and 6-bromoquinoline structures, which have shown promise in targeting key oncogenic kinases.[4][5][6]

The Scientific Rationale: Why Investigate 6-Bromo-2,8-dimethylquinolin-4-amine as a Kinase Inhibitor?

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1] The development of small-molecule kinase inhibitors has revolutionized oncology, and the quinoline scaffold has been a major contributor to this success.[2][3]

The core of our interest in 6-Bromo-2,8-dimethylquinolin-4-amine lies in its structural similarity to a well-established class of ATP-competitive kinase inhibitors. The 4-aminoquinoline motif is known to function as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's catalytic function.

The substituents on the quinoline ring play a crucial role in modulating potency, selectivity, and pharmacokinetic properties:

  • The 4-Amine Group: Essential for the hinge-binding interaction.

  • The 6-Bromo Substituent: The bromine atom can enhance binding affinity through halogen bonding and increases the molecule's lipophilicity, which may improve cell permeability. Furthermore, modifications at the 6-position have been explored in other quinoline scaffolds to tune activity.[4]

  • The 2,8-Dimethyl Groups: These substitutions can influence the compound's conformation and metabolic stability. The methyl groups may also provide additional hydrophobic interactions within the ATP-binding pocket, potentially enhancing selectivity for specific kinases.

Given these features, 6-Bromo-2,8-dimethylquinolin-4-amine is a compelling candidate for investigation as an inhibitor of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), c-Met, and Src family kinases, where quinoline-based inhibitors have shown significant activity.[4]

A Phased Approach to Characterization: From Target Identification to Cellular Function

A rigorous and logical workflow is paramount to efficiently characterize a novel compound. The following phased approach ensures that each experimental stage builds upon the last, providing a comprehensive profile of the molecule's biological activity.

G cluster_0 Phase 1: Initial Screening & Target ID cluster_1 Phase 2: Mechanistic & Cellular Validation cluster_2 Phase 3: Advanced Profiling A Biochemical Kinase Panel Screening (Broad Profiling) B IC50 Determination for Hits A->B Identify primary targets C Mechanism of Action Studies (ATP Competition Assay) B->C Confirm inhibitory activity D Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) C->D Validate mechanism E Target Engagement Assay (e.g., Western Blot for p-Kinase) D->E Assess cellular potency F Off-Target Selectivity Profiling E->F Confirm on-target effect G In Vivo Model Evaluation (If Warranted) F->G Determine safety & efficacy profile

Caption: A phased experimental workflow for characterizing a novel kinase inhibitor.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated controls to ensure the reliability and reproducibility of the data.

Protocol: IC50 Determination via In Vitro Kinase Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of 6-Bromo-2,8-dimethylquinolin-4-amine against a specific kinase identified from a broad panel screen.

Principle: This assay quantifies the amount of ATP remaining in solution after a kinase reaction. The consumption of ATP by the kinase is coupled to a luciferase/luciferin reaction, which generates a luminescent signal. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Materials:

  • 6-Bromo-2,8-dimethylquinolin-4-amine (stock solution in 100% DMSO)

  • Recombinant Kinase of Interest

  • Substrate Peptide/Protein specific to the kinase

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette and/or automated liquid handler

  • Luminometer

Methodology:

  • Compound Preparation:

    • Perform a serial dilution of the 6-Bromo-2,8-dimethylquinolin-4-amine stock solution in DMSO. A typical starting concentration for the highest dose is 100 µM. A 10-point, 3-fold dilution series is recommended.

    • Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate wells.

  • Assay Plate Setup:

    • Experimental Wells: Add 5 µL of kinase assay buffer and 1 µL of the serially diluted compound.

    • Positive Control (No Inhibitor): Add 5 µL of kinase assay buffer and 1 µL of DMSO.

    • Negative Control (No Kinase): Add 7 µL of kinase assay buffer (with substrate) and 1 µL of DMSO.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer.

    • Add 2 µL of this master mix to the experimental and positive control wells.

    • Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase.

    • Initiate the reaction by adding 2 µL of the ATP solution to all wells. The final reaction volume will be 10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Protocol: Cellular Proliferation (MTT) Assay

Principle: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT, to a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-Bromo-2,8-dimethylquinolin-4-amine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Methodology:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Bromo-2,8-dimethylquinolin-4-amine in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-cell blank.

    • Incubate for 72 hours (or a desired time course) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from the blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Visualizing the Mechanism: Kinase Inhibition and Downstream Signaling

To understand the potential impact of 6-Bromo-2,8-dimethylquinolin-4-amine, it is crucial to visualize its proposed mechanism of action within a relevant signaling pathway. For instance, if the compound inhibits a receptor tyrosine kinase like EGFR, the downstream consequences can be profound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR ATP ATP RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor 6-Bromo-2,8-dimethyl- quinolin-4-amine Inhibitor->EGFR Inhibition ADP ADP ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: Potential inhibition of the EGFR signaling pathway by the compound.

Data Presentation and Interpretation

All quantitative data generated from the proposed assays should be meticulously organized for clear interpretation and comparison.

Table 1: Hypothetical Kinase Inhibition Profile of 6-Bromo-2,8-dimethylquinolin-4-amine

Kinase TargetIC50 (nM)
Primary Target(s)
EGFRTBD
c-MetTBD
Key Off-Targets
KDR (VEGFR2)TBD
Abl1TBD
SrcTBD
TBD: To Be Determined through experimentation.

Table 2: Hypothetical Cellular Activity Profile

Cell LinePrimary Kinase DependencyGI50 (µM)
A431 (Human epidermoid carcinoma)EGFRTBD
H441 (Human lung adenocarcinoma)c-MetTBD
K562 (Human myelogenous leukemia)Abl1TBD
TBD: To Be Determined through experimentation.

Conclusion and Future Directions

While 6-Bromo-2,8-dimethylquinolin-4-amine remains an under-characterized molecule, its chemical structure firmly places it within a class of compounds with proven success in kinase inhibition. The quinoline scaffold is a versatile and potent pharmacophore, and the specific substitutions on this molecule warrant a thorough investigation of its biological activity.[2][3] The experimental framework provided in this guide offers a clear, logical, and robust pathway for its evaluation.

Successful characterization of this compound, identifying its primary kinase targets and demonstrating cellular activity, would make it a valuable tool for chemical biology and a potential starting point for a new drug discovery program. Future work could involve co-crystallization with its target kinase to elucidate the precise binding mode and guide structure-activity relationship (SAR) studies for the development of even more potent and selective next-generation inhibitors.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Available at: 2][3]

  • Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors. Journal of Biomolecular Structure and Dynamics.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. Available at: 1]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: 4]

  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank. Available at: 5]

  • 6-Bromo-N-(2-methyl-2H-benzo[d][2][3][7]triazol-5-yl)quinolin-4-amine. Molbank. Available at: 6]

Sources

Molecular weight and physicochemical profile of 6-Bromo-2,8-dimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 6-Bromo-2,8-dimethylquinolin-4-amine requires moving beyond basic structural data to understand how its specific substitution pattern dictates its physicochemical behavior, analytical handling, and pharmacological distribution. As a privileged scaffold in medicinal chemistry—historically foundational in antimalarial drug design and increasingly relevant in targeted kinase inhibition—the 4-aminoquinoline core presents unique analytical challenges[1].

This guide provides a comprehensive breakdown of the compound's molecular profile, the mechanistic rationale behind its behavior in biological systems, and field-proven, self-validating protocols for characterizing its physicochemical properties.

Molecular Identity and Structural Rationale

The core of 6-Bromo-2,8-dimethylquinolin-4-amine consists of a rigid bicyclic quinoline system substituted with an exocyclic amine at the C4 position. The strategic placement of functional groups on this scaffold profoundly alters its electronic distribution and steric bulk:

  • 6-Bromo Substitution: The heavy bromine atom acts as a strong lipophilic driver and an electron-withdrawing group. It slightly reduces the basicity of the quinoline ring while providing a potential site for halogen bonding in protein-ligand interactions.

  • 2,8-Dimethyl Substitution: Methyl groups at the C2 and C8 positions introduce significant steric hindrance. The C8 methyl group, in particular, shields the quinoline nitrogen (N1), altering the hydration shell of the protonated state and influencing receptor binding kinetics.

Quantitative Physicochemical Profile

The baseline quantitative data for this compound highlights its rigid, lipophilic nature[2].

PropertyValueImplication for Development
Compound Name 6-Bromo-2,8-dimethylquinolin-4-amineN/A
CAS Registry Number 1189107-50-3Standardized identification[2].
Molecular Formula C11H11BrN2Defines exact stoichiometry[2].
Molecular Weight 251.12 g/mol Optimal for small-molecule oral bioavailability[2].
Hydrogen Bond Donors 1 (Exocyclic -NH2)Limits excessive desolvation energy penalties.
Hydrogen Bond Acceptors 2 (Ring N1, Exocyclic N4)Facilitates hinge-binding in kinase targets.
Topological Polar Surface Area ~38.9 ŲHighly favorable for membrane permeability.
Rotatable Bonds 0High structural rigidity minimizes entropic loss upon binding.

Acid-Base Chemistry and the Ion Trapping Mechanism

A defining characteristic of the 4-aminoquinoline class is its complex acid-base equilibrium. The molecule possesses two basic centers: the quinoline ring nitrogen (N1) and the 4-amino group (N4). Protonation preferentially occurs at the ring nitrogen, stabilized by resonance to form an aromatic amidinium ion[3].

The Causality of Subcellular Accumulation

The pharmacological efficacy of 4-aminoquinolines is frequently driven by a phenomenon known as ion trapping (or pH partitioning).

  • At the physiological pH of blood plasma (pH 7.4), the compound exists predominantly as an uncharged or monoprotonated base, which allows it to passively diffuse across lipid bilayer membranes[1].

  • Upon entering a highly acidic subcellular compartment—such as a lysosome or the digestive vacuole of a Plasmodium parasite (pH 5.2–5.5)—the molecule becomes diprotonated[1].

  • Because the diprotonated species is highly polar and lacks membrane permeability, the drug is functionally trapped inside the acidic compartment, leading to massive localized accumulation (Vacuolar Accumulation Ratio),[1].

Mechanism Blood Cytosol / Plasma (pH 7.4) Unprotonated Uncharged Base (Membrane Permeable) Blood->Unprotonated Membrane Lipid Bilayer Unprotonated->Membrane Passive Diffusion Vacuole Acidic Compartment (pH 5.2) Membrane->Vacuole Entry Protonated Diprotonated Species (Impermeable) Vacuole->Protonated +H+ (Protonation) Protonated->Membrane Blocked Efflux Target Target Engagement Protonated->Target Accumulation

pH-dependent subcellular accumulation and ion trapping mechanism.

Self-Validating Experimental Methodologies

Due to the extreme lipophilicity imparted by the 6-bromo and 2,8-dimethyl groups, standard aqueous analytical protocols will fail. The unprotonated free base will precipitate out of solution as the pH is raised above its pKa[3]. To ensure scientific integrity, the following protocols utilize co-solvent systems and mass-balance validations.

Protocol 1: Aqueous pKa Determination via Yasuda-Shedlovsky Extrapolation

Causality: To prevent compound precipitation during alkaline titration, a methanol/water co-solvent system is used. By measuring the apparent pKa (psKa) across multiple dielectric constants, we can mathematically extrapolate back to 0% organic solvent to find the true aqueous pKa[3].

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 50 µM stock solution of 6-Bromo-2,8-dimethylquinolin-4-amine.

  • Co-Solvent Matrix Generation: Aliquot the compound into five distinct solvent matrices containing varying ratios of methanol to water (e.g., 20%, 30%, 40%, 50%, and 60% MeOH by volume).

  • Titration: Perform Fast-DPAS (Dip Probe Absorption Spectroscopy) or potentiometric titration on each sample from pH 2.0 to 12.0 using standardized 0.1 M HCl and 0.1 M KOH.

  • Data Extrapolation: Plot the recorded psKa values against the dielectric constant of the respective solvent mixtures. Apply the Yasuda-Shedlovsky linear extrapolation to the y-intercept (0% methanol) to derive the true aqueous pKa[3].

  • Self-Validation Step: Run a known standard (e.g., chloroquine) in parallel. If the extrapolated pKa of chloroquine deviates by more than 0.1 log units from literature values, recalibrate the glass electrode and repeat.

Protocol 2: LogD (pH 7.4) Determination via Shake-Flask LC-MS/MS

Causality: The high lipophilicity of this compound means the aqueous phase concentration at equilibrium will be exceptionally low. UV-Vis spectroscopy lacks the necessary sensitivity; therefore, LC-MS/MS must be employed.

Step-by-Step Methodology:

  • Phase Equilibration: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation.

  • Spiking: Dissolve the compound in the pre-equilibrated octanol phase to a concentration of 1 mM.

  • Partitioning: Combine 1 mL of the spiked octanol with 1 mL of pre-equilibrated PBS in a silanized glass vial (to prevent non-specific binding). Shake mechanically at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the vials at 3000 x g for 15 minutes to achieve absolute phase separation.

  • Quantification: Extract aliquots from both the octanol and aqueous phases. Dilute appropriately and quantify the concentration of the compound using LC-MS/MS.

  • Self-Validation Step (Mass Balance): Calculate the total mass of the compound recovered from both phases. The assay is only valid if the recovery is >95%. A lower recovery indicates compound loss to precipitation or vial adsorption, which would artificially skew the LogD calculation.

Workflow Start Compound Prep (6-Bromo-2,8-dimethyl) Solubilization Co-solvent Solubilization (Methanol/Water) Start->Solubilization Overcome lipophilicity Spectroscopy Fast-DPAS Titration (pH 2.0 to 12.0) Solubilization->Spectroscopy Titrant addition Extrapolation Yasuda-Shedlovsky Extrapolation Spectroscopy->Extrapolation Data fitting Aqueous_pKa Determine Aqueous pKa Extrapolation->Aqueous_pKa Y-intercept (0% MeOH) LogD_Calc LogD Profile Generation Aqueous_pKa->LogD_Calc Henderson-Hasselbalch

Workflow for determining aqueous pKa of highly lipophilic 4-aminoquinolines.

References

  • Synthesis, Antimalarial Activity, and Preclinical Pharmacology of a Novel Series of 4′-Fluoro Amodiaquine Analogues Source: AIR Unimi (University of Milan / University of Liverpool) URL:[Link]

  • Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood stages Source: Ovid URL:[Link][3]

  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs Source: ResearchGate URL:[Link][1]

Sources

Methodological & Application

Application Note: Using 6-Bromo-2,8-dimethylquinolin-4-amine as a Cross-Coupling Partner

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The functionalization of quinoline scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 6-Bromo-2,8-dimethylquinolin-4-amine (CAS: 1189107-50-3) represents a highly versatile, bifunctional building block. The presence of the 4-amino group imparts crucial hydrogen-bond donor/acceptor properties essential for binding to kinase hinge regions, while the 6-bromo substituent serves as an ideal synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling [1].

This application note details the mechanistic rationale, catalyst selection, and self-validating protocols for utilizing 6-Bromo-2,8-dimethylquinolin-4-amine in Suzuki-Miyaura and Buchwald-Hartwig reactions to generate novel therapeutic candidates, particularly in the realm of oncology and infectious diseases [2].

Physicochemical & Structural Profile

Understanding the baseline properties of the starting material is critical for predicting solubility, reactivity, and chromatographic behavior.

PropertyValueImplication for Synthesis
Chemical Name 6-Bromo-2,8-dimethylquinolin-4-amineCore scaffold for targeted derivatization.
Molecular Weight 251.12 g/mol Low MW allows for substantial functionalization without violating Lipinski's Rule of 5.
Formula C11H13BrN2Halogenated heteroaromatic.
Topological Polar Surface Area (TPSA) ~38.9 ŲGood membrane permeability profile; highly soluble in polar aprotic solvents (DMF, DMSO, Dioxane).
Reactive Sites C6 (Electrophilic, Br), C4 (Nucleophilic, NH₂)Requires chemoselective catalysts to prevent unwanted amination at the C4-NH₂ group.

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

Electronic and Steric Effects

The reactivity of 6-Bromo-2,8-dimethylquinolin-4-amine is uniquely governed by its substituents:

  • C6-Bromo Activation: The quinoline nitrogen withdraws electron density from the aromatic system, activating the C6-Br bond toward oxidative addition by Pd(0) [3].

  • Steric Shielding by Dimethyl Groups: The methyl groups at C2 and C8 provide significant steric shielding. The C8-methyl restricts rotation and blocks off-target reactions at the lower hemisphere of the quinoline ring, while the C2-methyl prevents nucleophilic attack at the imine carbon.

  • C4-Amino Interference: The primary amine at C4 is a potential competitive nucleophile in Buchwald-Hartwig aminations. To achieve chemoselectivity (reacting the C6-Br without oligomerizing via the C4-NH₂), bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are mandatory. These ligands create a sterically demanding palladium sphere that favors coupling with exogenous secondary amines over the sterically hindered, conjugated C4-amine [4].

Cross-Coupling Workflow Diagram

G SM 6-Bromo-2,8-dimethylquinolin-4-amine (Starting Material) Pd_Cat Pd(0) Catalyst Oxidative Addition at C6 SM->Pd_Cat Suzuki Suzuki-Miyaura (Arylboronic Acid, Base) Pd_Cat->Suzuki Transmetalation Buchwald Buchwald-Hartwig (Amine, Base, Ligand) Pd_Cat->Buchwald Amine Coordination Prod1 6-Aryl-2,8-dimethylquinolin-4-amine (C-C Bond Formation) Suzuki->Prod1 Reductive Elimination Prod2 6-Amino-2,8-dimethylquinolin-4-amine (C-N Bond Formation) Buchwald->Prod2 Reductive Elimination

Caption: Divergent palladium-catalyzed cross-coupling pathways for 6-Bromo-2,8-dimethylquinolin-4-amine.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic integrity.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Introduction of an aryl or heteroaryl group at the C6 position to explore hydrophobic sub-pocket binding in kinase targets.

Reagents:

  • 6-Bromo-2,8-dimethylquinolin-4-amine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ or Na₂CO₃ (3.0 equiv, 2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2,8-dimethylquinolin-4-amine, the arylboronic acid, and Pd(dppf)Cl₂.

  • Atmosphere Control (Critical Step): Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Syringe in 4 mL of anhydrous, degassed 1,4-dioxane, followed by 1 mL of degassed 2.0 M aqueous K₂CO₃.

  • Reaction: Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4–8 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~251/253) is consumed, and the product mass is dominant. Self-validation: If debromination (m/z ~173) is observed, lower the temperature to 80 °C in subsequent runs.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution: DCM to 5-10% MeOH in DCM containing 1% Et₃N to prevent streaking of the basic amine).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 4,6-diaminoquinoline derivatives, which are potent scaffolds for antimalarial and targeted anticancer agents [2].

Reagents:

  • 6-Bromo-2,8-dimethylquinolin-4-amine (1.0 equiv, 0.5 mmol)

  • Secondary Amine (e.g., morpholine, piperazine derivative) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos or BrettPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under strict Argon, combine Pd₂(dba)₃ and XPhos in 2 mL of toluene. Stir at room temperature for 15 minutes until the solution turns dark red/purple, indicating the formation of the active L₂Pd(0) species.

  • Reagent Assembly: To a separate dry flask, add the brominated quinoline, the secondary amine, and NaOtBu.

  • Coupling: Transfer the pre-activated catalyst solution to the reagent flask. Heat to 100 °C for 12 hours. Causality: NaOtBu is a strong base necessary to deprotonate the coordinated secondary amine, facilitating reductive elimination.

  • Workup: Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the pure 6-amino derivative.

Biological Application Context

Derivatives of 4-aminoquinolines and related quinazolines are frequently utilized as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) [5]. By substituting the C6 position with Michael acceptors or bulky lipophilic groups, researchers can target the ATP-binding pocket of these kinases.

Pathway Inhibitor 6-Substituted Quinoline Derivative EGFR EGFR / HER2 Kinase (ATP Binding Pocket) Inhibitor->EGFR Competitive Binding Phosphorylation Autophosphorylation (Blocked) EGFR->Phosphorylation Normal Activation Downstream RAS/RAF/MEK & PI3K/AKT Pathways (Inhibited) Phosphorylation->Downstream Signal Transduction Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Therapeutic Outcome

Caption: Mechanism of action for 6-substituted quinoline derivatives in EGFR/HER2 kinase inhibition.

Troubleshooting & Optimization

When working with electron-deficient, multi-nitrogen heterocyclic systems, specific side reactions are common. Use the following matrix to troubleshoot suboptimal yields [4].

Observation / IssueMechanistic CauseRecommended Optimization
Incomplete Conversion Catalyst poisoning by the C4-NH₂ group coordinating to Pd.Increase ligand-to-palladium ratio (e.g., 2.5:1). Switch to a more sterically demanding ligand (e.g., tBuXPhos).
High Debromination (Suzuki) Protic solvent interference or overly active Pd(0) inserting into C-H bonds.Ensure strict anhydrous conditions before adding the specific volume of water. Lower reaction temperature to 70–80 °C.
Homocoupling of Boronic Acid Presence of residual oxygen oxidizing the Pd catalyst or boronic acid.Improve freeze-pump-thaw degassing cycles. Use a slight excess (1.5 eq) of boronic acid.
C4-Amination (Buchwald) Base-promoted nucleophilic attack of the C4-NH₂ on the starting material.Use a weaker base (Cs₂CO₃ instead of NaOtBu) to prevent deprotonation of the C4 primary amine.

References

  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central (PMC). Available at:[Link]

  • ResearchGate. 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. ResearchGate. Available at:[Link]

  • Tsou, H. R., et al. (2001). 6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases with enhanced antitumor activity. Journal of Medicinal Chemistry, 44(17), 2719-34. Available at:[Link]

Application Notes & Protocols: Buchwald-Hartwig Amination of 6-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bonds in Quinoline Scaffolds

The quinoline moiety is a "privileged structure" in medicinal chemistry, forming the architectural core of numerous therapeutic agents.[1] Its strategic functionalization is critical for modulating biological activity and discovering new drug candidates. The Buchwald-Hartwig amination has emerged as a revolutionary tool in this context, providing a robust and versatile method for constructing carbon-nitrogen (C-N) bonds.[2][3] This reaction allows for the facile synthesis of N-aryl quinolines, which are prevalent in pharmaceuticals and advanced materials, by coupling an amine with an aryl halide.[2]

For 6-bromoquinoline derivatives, this palladium-catalyzed cross-coupling reaction offers a direct pathway to introduce diverse amine functionalities at the C-6 position, a key vector for tuning a molecule's physicochemical and pharmacological properties. However, the quinoline nitrogen itself presents a unique challenge: its lone pair of electrons can coordinate to the palladium catalyst, potentially leading to deactivation or "poisoning" of the catalyst.[4][5] Therefore, a carefully optimized protocol is not just recommended, but essential for success. This guide provides a detailed overview of the mechanistic principles, key reaction parameters, a step-by-step protocol, and troubleshooting advice for the successful amination of 6-bromoquinoline derivatives.

Mechanistic Overview: The Palladium Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for rational optimization and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2][3]

The four key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromoquinoline, forming a Pd(II) complex.[6][7] This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[3][7]

  • Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired N-arylated quinoline product and regenerating the active Pd(0) catalyst, which then re-enters the cycle.[6][8]

An unproductive side reaction, β-hydride elimination, can compete with reductive elimination if the amine contains β-hydrogens, leading to hydrodehalogenation of the starting material.[2][9]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle A Pd(0)Ln (Active Catalyst) B Ar-Pd(II)(L)n-Br (Oxidative Addition Complex) A->B  Oxidative Addition  (+ Ar-Br) C [Ar-Pd(II)(L)n(R2NH)]+ Br- B->C Amine Coordination (+ R2NH) D Ar-Pd(II)(L)n-NR2 (Amido Complex) C->D Deprotonation (+ Base, - H-Base+ Br-) D->A Reductive Elimination (Forms Ar-NR2 Product)   Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dry & Degas Glassware B Charge Solids: 6-Bromoquinoline, Base, Catalyst, Ligand A->B C Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) B->C D Add Anhydrous, Degassed Solvent C->D E Add Amine (via syringe) D->E F Heat to Reaction Temp (e.g., 80-110 °C) with Stirring E->F G Monitor Progress (TLC, LC-MS) F->G H Cool to Room Temp G->H I Dilute with Solvent (e.g., EtOAc) Filter through Celite H->I J Aqueous Wash (Water, Brine) I->J K Dry, Filter, Concentrate J->K L Purify via Column Chromatography K->L

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup : To a dry Schlenk tube or round-bottom flask equipped with a stir bar and condenser, add the 6-bromoquinoline derivative, the base, the palladium precatalyst, and the ligand. [9]2. Inert Atmosphere : Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed. [4][9]3. Reagent Addition : Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine. [3]4. Heating and Monitoring : Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C). [4][9]Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). [4]5. Workup : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium black and inorganic salts. [4][10]6. Extraction : Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product. [4]

Data Summary: Condition Screening

The optimal conditions for Buchwald-Hartwig amination are highly substrate-dependent. The following table summarizes representative conditions found in the literature for the amination of bromo-quinoline and isoquinoline systems, highlighting the importance of screening.

Aryl BromideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene8095[11]
6-Bromo-2-chloroquinolinePiperidinePd₂(dba)₃ / XPhosNaOtBuToluene8099[11]
6-Bromoisoquinoline(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ / BINAPCs₂CO₃THFReflux>95 (conv.)[12][10]
3-Bromothiophene1-Aza-18-crown-6DavePhos Pd G4 / DavePhosNaOtBuToluene100N/A[13]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Catalyst Poisoning : Quinoline nitrogen is coordinating to the Pd center. [4][5]Use a bulkier biaryl phosphine ligand (e.g., XPhos, RuPhos) to sterically shield the catalyst. [4]
Impure Reagents/Solvents : Water or oxygen is deactivating the catalyst. [9]Use high-purity, anhydrous reagents. Ensure solvents are freshly distilled and thoroughly degassed. [9]
Suboptimal Ligand/Base Combo : The chosen conditions are not effective for your specific substrates.Systematically screen different ligands and bases. Change one variable at a time for logical optimization. [4]
Reaction Stalls / Mixture Turns Black Catalyst Decomposition : The active Pd(0) species is unstable and has aggregated into inactive palladium black. [4][9]Lower the reaction temperature and potentially increase reaction time. [9]Ensure the chosen ligand is robust enough for the conditions. [9]
Hydrodehalogenation Byproduct β-Hydride Elimination : A competitive side reaction is occurring. [2]Lower the reaction temperature. If possible, use an amine that lacks β-hydrogens. [9]
Reagent Insolubility Poor Solvent Choice : The base or starting materials are not fully dissolved.Try a different solvent (Toluene and Dioxane are good starting points). Ensure vigorous stirring. [4]

Conclusion

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing powerful access to N-arylated quinoline derivatives. Success with the 6-bromoquinoline substrate class requires a deliberate and informed approach to reaction design, with special attention paid to mitigating catalyst inhibition by the heterocyclic nitrogen. By selecting sterically demanding ligands, ensuring rigorously inert and anhydrous conditions, and systematically optimizing the base and solvent, researchers can reliably and efficiently access a vast chemical space of functionalized quinolines for applications in drug discovery and materials science.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed March 7, 2024. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]

  • Buchwald-Hartwig Amination Reaction Explained. Pearson. Accessed March 7, 2024. [Link]

  • Singleton, M. L., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020;11(1):255-260. [Link]

  • Majumder, U., et al. Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. 2021;26(16):4930. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. ResearchGate. Published November 2008. [Link]

  • Abbiati, G., et al. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. 2008;73(22):9155-9158. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Published September 6, 2018. [Link]

  • The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. RSC Advances. 2020;10(29):17154-17158. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Accessed March 7, 2024. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016;116(19):12564-12649. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Published January 2015. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules. 2024;29(3):698. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Published May 22, 2022. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Accessed March 7, 2024. [Link]

Sources

Reagents required for synthesizing 6-Bromo-2,8-dimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Workflow and Reagent Guide for 6-Bromo-2,8-dimethylquinolin-4-amine

Executive Summary

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for historically significant antimalarials and modern kinase inhibitors[1]. Synthesizing highly substituted derivatives, such as 6-bromo-2,8-dimethylquinolin-4-amine , requires precise control over regioselectivity and thermodynamic driving forces. This guide outlines a robust, three-stage synthetic workflow—anchored by the Conrad-Limpach annulation—designed for high yield and scalability.

As opposed to merely listing procedural steps, this protocol emphasizes the causality behind reagent selection and establishes self-validating checkpoints for each intermediate, ensuring experimental integrity from starting materials to the final active pharmaceutical ingredient (API) precursor.

Retrosynthetic Strategy & Pathway Visualization

The target molecule is constructed via a linear, three-step sequence. The core quinoline ring is established through the condensation of an aniline with a β -ketoester. Subsequent functional group interconversions at the C4 position activate the ring for amination.

  • Conrad-Limpach Annulation: 4-bromo-2-methylaniline is condensed with ethyl acetoacetate to form a 4-hydroxyquinoline core[2].

  • Deoxychlorination: The hydroxyl group (existing primarily as the 4-quinolone tautomer) is converted to a reactive chloride using phosphorus oxychloride[3].

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The 4-chloro intermediate is displaced by ammonia (generated in situ) to yield the final 4-aminoquinoline[1].

G A 4-Bromo-2-methylaniline + Ethyl acetoacetate B Conrad-Limpach Condensation (AcOH cat., Dean-Stark, 250°C) A->B C 6-Bromo-2,8-dimethylquinolin-4-ol B->C D Deoxychlorination (POCl3, Reflux 105°C) C->D E 6-Bromo-4-chloro-2,8-dimethylquinoline D->E F SNAr Amination (NH4OAc / Phenol, 150°C) E->F G 6-Bromo-2,8-dimethylquinolin-4-amine F->G

Synthetic workflow for 6-Bromo-2,8-dimethylquinolin-4-amine via Conrad-Limpach annulation.

Quantitative Reagent Matrix

To facilitate reaction planning, the following table summarizes the stoichiometric requirements and functional roles of all critical reagents normalized to a 10 mmol scale.

Reaction StageReagentMW ( g/mol )Eq.Mass/Vol (10 mmol)Mechanistic Role
1. Condensation 4-Bromo-2-methylaniline186.051.01.86 gPrimary nucleophilic starting material
1. Condensation Ethyl acetoacetate130.141.11.43 gElectrophilic β -ketoester for annulation
1. Condensation Glacial Acetic Acid60.050.05~30 mgBrønsted acid catalyst for Schiff base formation
1. Condensation Dowtherm AN/A-15.0 mLHigh-boiling ( 258∘C ) inert heat-transfer solvent
2. Chlorination 6-Bromo-2,8-dimethylquinolin-4-ol252.111.02.52 gTautomeric intermediate
2. Chlorination Phosphorus oxychloride ( POCl3​ )153.335.07.67 g (4.6 mL)Halogenating agent & reaction solvent
3. Amination 6-Bromo-4-chloro-2,8-dimethylquinoline270.551.02.71 gElectrophilic SN​Ar substrate
3. Amination Ammonium acetate ( NH4​OAc )77.0810.07.71 gThermal ammonia ( NH3​ ) source
3. Amination Phenol94.115.04.71 gPolar protic solvent & reactive mediator

Mechanistic Protocols & Self-Validating Checkpoints

Step 1: Conrad-Limpach Synthesis of 6-Bromo-2,8-dimethylquinolin-4-ol

Causality: The Conrad-Limpach reaction is highly temperature-dependent. At room temperature, the aniline selectively attacks the highly electrophilic ketone of the β -ketoester to form a Schiff base (enamine)[2]. Water must be actively removed to drive this equilibrium. The subsequent electrocyclic ring closure is the rate-determining step and requires extreme thermal energy (~ 250∘C ) to overcome the activation barrier for annulation[2]. Dowtherm A is selected as the solvent because it remains stable at these temperatures, preventing substrate charring.

Protocol:

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-bromo-2-methylaniline and ethyl acetoacetate in toluene. Add catalytic glacial acetic acid.

  • Reflux the mixture until water ceases to collect in the trap (approx. 4–6 hours).

  • Concentrate the mixture under reduced pressure to isolate the crude enamine.

  • In a separate three-neck flask, heat Dowtherm A to 250∘C . Introduce the crude enamine dropwise into the hot solvent to ensure rapid cyclization and prevent intermolecular side reactions.

  • Maintain heating for 45 minutes[3]. Cool the mixture to room temperature.

  • Precipitate the product by adding a non-polar solvent (e.g., hexanes). Filter and wash the solid to yield 6-bromo-2,8-dimethylquinolin-4-ol.

Self-Validation Checkpoint: Perform FTIR analysis on the dried precipitate. The successful cyclization is confirmed by the complete disappearance of the ester carbonyl stretch ( 1735 cm−1 ) and the appearance of a strong quinolone C=O/C=C stretch ( 1630 cm−1 ).

Step 2: Deoxychlorination to 6-Bromo-4-chloro-2,8-dimethylquinoline

Causality: 4-Hydroxyquinolines exist predominantly in their keto form (4-quinolones). Direct amination of a hydroxyl group is thermodynamically unfavorable. POCl3​ serves a dual purpose: it acts as the solvent and phosphorylates the C4-oxygen, creating a highly reactive phosphorodichloridate leaving group. Intramolecular displacement by chloride ions yields the 4-chloro derivative[1].

Protocol:

  • Suspend 6-bromo-2,8-dimethylquinolin-4-ol in neat POCl3​ under a nitrogen atmosphere.

  • Heat the mixture to reflux ( 105∘C ) for 2–3 hours. The heterogeneous suspension will transition into a dark, homogeneous solution as the reaction completes.

  • Cool to room temperature. Critical Safety Step: Quench the reaction by pouring it dropwise over vigorously stirred crushed ice. Causality: POCl3​ undergoes violent, exothermic hydrolysis; ice acts as a massive thermal sink.

  • The aqueous mixture will contain the soluble quinolinium hydrochloride salt. Neutralize slowly to pH 8 using aqueous NH4​OH . Causality: Deprotonating the quinoline nitrogen forces the hydrophobic free base to precipitate out of the aqueous phase.

  • Extract with dichloromethane (DCM), dry over anhydrous Na2​SO4​ , and concentrate.

Self-Validation Checkpoint: Analyze the intermediate via LC-MS. The mass spectrum must display a distinct [M+H]+ isotopic cluster indicative of one bromine and one chlorine atom (M, M+2, M+4 peaks in an approximate 3:4:1 intensity ratio at m/z 270, 272, and 274).

Step 3: SN​Ar Amination to 6-Bromo-2,8-dimethylquinolin-4-amine

Causality: The C4 position of the quinoline ring is electron-deficient due to the inductive and mesomeric effects of the ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[1]. While direct amination with ammonia gas requires dangerous high-pressure autoclaves, molten phenol and ammonium acetate provide a safer, highly efficient alternative. Phenol acts as a high-boiling solvent and reacts with the 4-chloroquinoline to form a 4-phenoxyquinoline intermediate in situ. The phenoxy group is a superior leaving group in this sterically hindered environment and is readily displaced by the ammonia generated from the thermal decomposition of ammonium acetate.

Protocol:

  • In a heavy-walled sealed tube, combine 6-bromo-4-chloro-2,8-dimethylquinoline, ammonium acetate, and solid phenol.

  • Heat the sealed mixture to 150∘C for 6–8 hours.

  • Cool the mixture to 50∘C and pour it into a 10% aqueous NaOH solution. Causality: NaOH deprotonates the phenol solvent, converting it into water-soluble sodium phenoxide, which cleanly partitions away from the lipophilic product.

  • Extract the aqueous layer with ethyl acetate. Wash the organic layer repeatedly with 5% NaOH to ensure complete removal of residual phenol, followed by a brine wash.

  • Dry over MgSO4​ , filter, and concentrate. Purify via silica gel flash chromatography (using a DCM:MeOH gradient) to yield the pure 6-bromo-2,8-dimethylquinolin-4-amine.

Self-Validation Checkpoint: Run 1H NMR (in DMSO- d6​ ). Validation is achieved by observing the appearance of a broad singlet integrating for 2H between 6.5–7.0 ppm, corresponding to the newly formed primary amine ( NH2​ ). This peak will disappear upon D2​O exchange. Furthermore, the downfield shift associated with the C3 proton will shift upfield compared to the chlorinated precursor due to the electron-donating resonance of the amine group.

References[2] Wikipedia Contributors. "Conrad–Limpach synthesis." Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/Conrad%E2%80%93Limpach_synthesis[1] BenchChem. "Discovery and history of 4-aminoquinoline compounds in medicinal chemistry." BenchChem Articles. Available at: https://www.benchchem.com/[3] Cox et al. "Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones." ResearchGate. Available at: https://www.researchgate.net/publication/343603517

Sources

Application Note: Advanced Derivatization Techniques for the 4-Amine Group in Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The 4-aminoquinoline scaffold is a privileged pharmacophore, historically foundational to antimalarial drugs (e.g., chloroquine, amodiaquine) and increasingly vital in the development of kinase inhibitors and antileishmanial agents 1. However, the direct derivatization of a primary 4-aminoquinoline presents a significant mechanistic hurdle. Due to the electron-withdrawing nature of the quinoline ring and the resonance delocalization of the nitrogen lone pair into the heteroaromatic system, the 4-amino group exhibits drastically reduced nucleophilicity compared to standard aliphatic or aromatic amines.

As a result, synthetic chemists rarely derivatize the 4-amine directly. Instead, the field relies on highly optimized, indirect protocols—such as forcing Nucleophilic Aromatic Substitution (SNAr) on 4-chloroquinolines, transition-metal-catalyzed cross-couplings, or multicomponent cascades—to achieve efficient functionalization 2, 3.

Strategic Pathways for 4-Aminoquinoline Derivatization

Nucleophilic Aromatic Substitution (SNAr)

The most prevalent method for synthesizing alkyl-substituted 4-aminoquinolines is the SNAr of 4-chloroquinolines with primary or secondary amines 2. The C4 position is activated for nucleophilic attack by the electron-deficient heteroaromatic ring.

  • Causality: This reaction requires extreme thermal conditions (120–150 °C) to overcome the activation energy barrier for chloride displacement 3. When diamines are used, bis-quinoline formation is a frequent side reaction, which is statistically mitigated by using a large molar excess of the amine nucleophile.

Buchwald-Hartwig Cross-Coupling

SNAr often fails when attempting to couple 4-chloroquinolines with poorly nucleophilic anilines. In these cases, palladium-catalyzed Buchwald-Hartwig amination is mandatory.

  • Causality: The catalytic cycle depends on the oxidative addition of the 4-chloroquinoline. Using bidentate ligands with a wide bite angle (e.g., Xantphos) forces the Pd center into a geometry that dramatically accelerates the reductive elimination step, preventing the newly formed 4-aminoquinoline from re-coordinating and poisoning the catalyst 3, 4.

Aerobic Dehydrogenative Aromatization

A modern, atom-economic alternative utilizes 2,3-dihydroquinolin-4(1H)-ones coupled with amines via synergistic Pd/Cu catalysis 5.

  • Causality: The amine condenses with the ketone to form an enamine intermediate. The Pd/Cu system, utilizing oxygen as a terminal green oxidant, drives the dehydrogenative aromatization of the enamine to yield the fully aromatic 4-aminoquinoline 5.

Multicomponent Imidoylative Cascades

To bypass the 4-chloroquinoline intermediate entirely, one-pot three-component reactions involving an imidoylative Sonogashira coupling followed by acid-mediated cyclization have been developed.

  • Causality: Reacting o-bromoanilines, alkynes, and isocyanides under Pd/Cu catalysis allows for the rapid assembly of highly decorated, polysubstituted 4-aminoquinolines that would be synthetically intractable via standard SNAr 4.

Quantitative Benchmarking of Derivatization Methods

Derivatization StrategyPrimary SubstratesReagents / CatalystsTemp (°C)Avg. YieldMechanistic Bottleneck / Limitation
SNAr 4-Chloroquinolines + AlkylaminesK₂CO₃ or Et₃N (Optional)120–15080–95%Poor reactivity with anilines; bis-quinoline formation with diamines.
Buchwald-Hartwig 4-Chloroquinolines + ArylaminesPd(OAc)₂, Xantphos, Cs₂CO₃90–11060–85%Requires strictly anhydrous conditions; prone to catalyst poisoning.
Dehydrogenative Aromatization 2,3-Dihydroquinolin-4-ones + AminesPd(OAc)₂, Cu(OAc)₂, O₂80–10065–90%High steric hindrance with secondary amines drastically reduces yield.
Imidoylative Cascade o-Bromoanilines + Alkynes + IsocyanidesPd(OAc)₂, Xantphos, CuBr9050–80%Complex optimization required; limited by commercial isocyanide availability.
Hydrazone Condensation 4-Hydrazinoquinolines + AldehydesGlacial Acetic Acid (cat.)80–9070–85%Reversible imine formation requires precise pH control to drive to completion.

Decision Workflow

G Start1 4-Chloroquinoline SNAr SNAr (Nucleophilic Substitution) 120-150°C, Polar Solvent Start1->SNAr Primary/Secondary Amines BHC Buchwald-Hartwig Coupling Pd-Catalyzed Start1->BHC Arylamines (Anilines) Start2 2,3-Dihydroquinolin-4-one Dehydro Dehydrogenative Aromatization Pd/Cu Synergistic Catalysis, O2 Start2->Dehydro Amines + O2 Prod1 Alkyl 4-Aminoquinolines SNAr->Prod1 Prod2 N-Aryl 4-Aminoquinolines BHC->Prod2 Dehydro->Prod2 Cascade Imidoylative Cascade Isocyanides + Alkynes Prod3 Polysubstituted 4-Aminoquinolines Cascade->Prod3 DeNovo o-Bromoanilines DeNovo->Cascade Pd/Cu Catalysis

Workflow of derivatization strategies for 4-aminoquinolines based on precursor and nucleophile.

Self-Validating Experimental Protocols

Protocol A: SNAr Synthesis of N-Alkyl-4-Aminoquinolines [1.1]

1. Reaction Setup: In a round-bottom flask, dissolve the 4-chloroquinoline derivative (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP). Add the desired primary or secondary alkylamine (2.5 eq) and K₂CO₃ (1.5 eq).

  • Causality: NMP is selected for its high boiling point and polar aprotic nature, which heavily stabilizes the anionic Meisenheimer complex transition state. The 2.5 eq excess of amine drives the equilibrium and suppresses bis-quinoline dimerization. 2. Execution: Heat the mixture to 130 °C under an inert atmosphere for 16 hours.

  • Validation Check: Monitor via TLC (10% MeOH in DCM). The reaction is self-validating when the high-Rf 4-chloroquinoline spot completely disappears, replaced by a lower-Rf spot that exhibits bright blue fluorescence under 365 nm UV light (characteristic of the 4-aminoquinoline core). 3. Workup: Cool to room temperature and partition between EtOAc and distilled water. Wash the organic layer with water (3x) to remove NMP and excess amine, dry over Na₂SO₄, and concentrate.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination for N-Aryl Derivatives [1.3]

1. Reaction Setup: In an oven-dried Schlenk tube, combine 4-chloroquinoline (1.0 eq), aniline derivative (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in anhydrous DMF.

  • Causality: Xantphos is strictly required; its large bite angle forces the palladium intermediate to rapidly undergo reductive elimination, preventing the newly formed basic quinoline nitrogen from permanently coordinating to and deactivating the Pd catalyst. 2. Execution: Degas the suspension via three freeze-pump-thaw cycles. Backfill with N₂ and heat at 90 °C for 16 hours.

  • Validation Check: The initial yellow suspension will transition to a dark red/brown homogeneous solution, visually confirming the generation of the active Pd(0) species. Complete consumption of the aryl halide via LC-MS validates the efficiency of the catalytic cycle. 3. Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under high vacuum and purify via silica gel chromatography.

Protocol C: Aerobic Dehydrogenative Aromatization (Synergistic Pd/Cu) [1.5]

1. Reaction Setup: To a Schlenk tube, add 2,3-dihydroquinolin-4(1H)-one (1.0 eq), palladium acetate (5 mol%), copper acetate (5 mol%), 4,4′-dimethoxybipyridine (10 mol%), and the target amine (1.4 eq) in solvent.

  • Causality: The bimetallic system is essential. Palladium catalyzes the dehydrogenation of the enamine intermediate, while copper acts as an electron shuttle to reoxidize Pd(0) back to Pd(II) using molecular oxygen. 2. Execution: Evacuate the system and connect an oxygen balloon (1 atm). Stir at 80 °C for 12 hours.

  • Validation Check: The reaction is self-validating via gas consumption; a slight deflation of the O₂ balloon indicates active turnover of the terminal oxidant. Furthermore, control LC-MS aliquots will show the transient mass of the enamine intermediate prior to full aromatization.

References

  • [2] Technical Support Center: Optimization of 4-Aminoquinoline Synthesis - BenchChem -2

  • [3] 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - 3

  • [5] Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis - The Journal of Organic Chemistry (ACS Publications) -5

  • [4] Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade - The Journal of Organic Chemistry (PMC) - 4

  • [1] Novel Aminoquinoline Derivatives Significantly Reduce Parasite Load in Leishmania infantum Infected Mice - Journal of Medicinal Chemistry (PMC) - 1

  • [6] Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI Pharmaceuticals - 6

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 6-Bromo-2,8-dimethylquinolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 6-Bromo-2,8-dimethylquinolin-4-amine.

The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, critical for the development of antimalarials and targeted oncology therapeutics[1]. However, synthesizing the specific 6-bromo-2,8-dimethyl derivative presents unique steric and electronic challenges, particularly during the C-N bond formation at the C4 position[2]. This guide dissects the causality behind common reaction failures and provides field-proven, self-validating protocols to ensure robust, high-yield synthesis.

Synthetic Workflow Overview

Workflow A 4-Bromo-2-methylaniline + Ethyl acetoacetate B Conrad-Limpach Cyclization (Dowtherm A, 250°C) A->B C 6-Bromo-2,8-dimethylquinolin-4-ol B->C D Chlorination (POCl3, Reflux) C->D E 6-Bromo-4-chloro-2,8-dimethylquinoline D->E F Catalytic Amination (CuI/Formamide) E->F G 6-Bromo-2,8-dimethylquinolin-4-amine F->G

Synthetic workflow for 6-Bromo-2,8-dimethylquinolin-4-amine.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: My Conrad-Limpach cyclization to form 6-bromo-2,8-dimethylquinolin-4-ol is stalling at ~40% yield. How can I drive this to completion?

  • Causality: The Conrad-Limpach reaction relies on the condensation of 4-bromo-2-methylaniline with ethyl acetoacetate[3]. The initial step forms an enamine intermediate. If the thermal energy is insufficient, the subsequent electrophilic aromatic substitution required to close the quinolone ring fails, leading to intermolecular dimerization instead.

  • Solution: The cyclization requires extreme thermal energy to overcome the activation barrier[4]. Use a high-boiling solvent like Dowtherm A. Crucially, ensure the enamine intermediate is added dropwise to pre-heated Dowtherm A (250 °C). This extreme dilution principle prevents intermolecular side reactions and heavily favors the desired intramolecular cyclization.

Q2: During the chlorination of the 4-ol intermediate, I am getting a black, tarry crude mixture. What is causing this degradation?

  • Causality: Phosphorus oxychloride (POCl3) is a harsh, highly reactive chlorinating agent[5]. Prolonged refluxing of the electron-rich 6-bromo-2,8-dimethylquinolin-4-ol in neat POCl3 leads to oxidative degradation and polymerization of the quinoline core.

  • Solution: Limit the reaction time strictly to 2–3 hours and monitor via TLC. To prevent tar formation during the workup, quench the reaction by pouring the mixture over crushed ice while maintaining the internal temperature below 20 °C. Neutralize slowly with aqueous ammonia to precipitate the 6-bromo-4-chloro-2,8-dimethylquinoline cleanly.

Q3: Direct SNAr amination of 6-bromo-4-chloro-2,8-dimethylquinoline with aqueous ammonia is giving <15% yield. Why is it so unreactive?

  • Causality: While the C4-position of the quinoline ring is typically electrophilic, the electron-donating methyl groups at C2 and C8 significantly reduce this electrophilicity. Furthermore, ammonia is a poor nucleophile in thermal Nucleophilic Aromatic Substitution (SNAr), often requiring extreme temperatures (>150 °C in a sealed tube) which degrades the starting material[6].

  • Solution: Abandon thermal SNAr and utilize transition-metal catalysis. The most robust method is Copper-Catalyzed Amination using formamide as an in situ ammonia surrogate[7]. Alternatively, a Buchwald-Hartwig cross-coupling using a Palladium catalyst and an ammonia equivalent (like LiHMDS) can bypass the SNAr electronic limitations entirely[8][9].

Troubleshooting Start Low Amination Yield? Check1 Check 4-Chloro Purity Start->Check1 Pure Purity > 95% Check1->Pure Impure Purity < 95% Check1->Impure Check2 Amination Method Pure->Check2 Action1 Recrystallize (EtOH) Impure->Action1 SNAr Thermal SNAr Check2->SNAr Cat Catalytic (Pd/Cu) Check2->Cat Action2 Switch to CuI + Formamide SNAr->Action2 Action3 Optimize Ligand Cat->Action3

Troubleshooting decision tree for resolving low amination yields.

Quantitative Data: Amination Method Comparison

To illustrate the necessity of catalytic methods, the following table summarizes the expected quantitative yields based on the amination strategy employed for sterically hindered 4-chloroquinolines.

Amination StrategyReagents & CatalystConditionsExpected YieldMechanistic Note
Thermal SNAr NH3 (aq), EtOH150 °C (Sealed tube), 24h< 15%High degradation; poor nucleophilicity of NH3[6].
Buchwald-Hartwig Pd2(dba)3, BINAP, LiHMDS100 °C (Toluene), 12h75 - 82%Overcomes electronic deactivation; requires inert atm[8].
Cu-Catalyzed (In-situ) CuI (20 mol%), Formamide80 °C (Sealed vessel), 3h80 - 85%Formamide safely releases NH3 in situ; highly scalable[7].

Optimized Step-by-Step Methodologies

Protocol A: Copper-Catalyzed Amination (Recommended)

This self-validating protocol utilizes formamide to generate ammonia in situ, avoiding the hazards of high-pressure ammonia gas while delivering excellent yields[7].

  • Preparation: In an oven-dried Schlenk tube, add 6-bromo-4-chloro-2,8-dimethylquinoline (1.0 equiv) and Copper(I) iodide (CuI, 0.2 equiv).

  • Reagent Addition: Add N-methylethanolamine (2.0 equiv) and formamide (100 equiv). The formamide acts simultaneously as the solvent and the ammonia source.

  • Reaction: Seal the vessel tightly to prevent the escape of the generated ammonia. Heat the mixture to 80 °C for 3 hours.

    • Self-Validation Check: The solution will transition from a pale suspension to a deep, homogenous color as the active Cu-amine complex forms.

  • Workup: Cool the vessel to room temperature. Dilute with ethyl acetate and wash aggressively with water (3x) to remove the excess formamide and aminoalcohol byproducts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize from ethanol to yield pure 6-Bromo-2,8-dimethylquinolin-4-amine.

Protocol B: Buchwald-Hartwig Cross-Coupling (Alternative)

For substrates where copper catalysis is incompatible, Palladium-catalyzed coupling with an ammonia surrogate is required[8][9].

  • Catalyst Activation: In a glovebox, combine 6-bromo-4-chloro-2,8-dimethylquinoline (1.0 equiv), Pd2(dba)3 (0.05 equiv), BINAP (0.1 equiv), and sodium tert-butoxide (1.5 equiv) in anhydrous toluene.

  • Coupling: Add lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 equiv) as the ammonia surrogate. Heat at 100 °C for 12 hours under a nitrogen atmosphere.

  • Deprotection: Cool to room temperature, add 1M HCl (aq) to cleave the silyl groups, and stir for 1 hour.

  • Isolation: Basify the aqueous layer with NaOH to pH 10, extract with dichloromethane, and purify via silica gel chromatography to isolate the target 4-amine.

Sources

Purification challenges of 4-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Aminoquinoline Derivatives .

As a Senior Application Scientist, I have designed this portal to address the specific physicochemical bottlenecks researchers face when purifying this class of compounds. 4-Aminoquinolines (the core scaffold of essential antimalarials like chloroquine and various experimental oncology/antiviral drugs) possess highly polar tertiary or secondary amines. These structural features dictate their behavior in chromatographic systems, often leading to severe peak tailing, irreversible adsorption, and poor recovery.

This guide provides causality-driven troubleshooting, self-validating experimental protocols, and data-backed methodologies to ensure high-purity isolation.

Fundamental Challenges (FAQ)

Q1: Why do my 4-aminoquinoline derivatives consistently streak on TLC and tail severely on standard silica gel columns? A: This is a classic acid-base interaction. The basic nitrogen atoms on the 4-aminoquinoline ring (which typically have a pKa around 10.47) act as strong electron donors[1]. Standard normal-phase silica gel contains unbonded, acidic silanol groups (Si-OH) on its surface (pKa ~4.5–5.5). When your basic compound travels through the column, it undergoes an ion-exchange interaction with these silanols rather than simple adsorption/desorption[2]. This secondary retention mechanism causes the compound to drag through the column, resulting in broad peaks, severe tailing, and sometimes irreversible adsorption.

Q2: I am analyzing a highly polar 4-aminoquinoline via LC-MS. Standard Reversed-Phase (C18) gives poor retention and broad peaks. Should I use an ion-pairing reagent like TFA? A: No. While strong ion-pairing reagents (like Trifluoroacetic Acid or alkyl sulfonates) will improve reversed-phase retention and peak shape by masking the basic amine, they are highly detrimental to Mass Spectrometry (MS). They crystallize during the desolvation process and cause severe ion suppression[1]. The Causality-Driven Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase with a highly organic mobile phase. For basic compounds like chloroquine, HILIC provides excellent retention and sharp, symmetrical peaks without the need for MS-incompatible ion-pairing reagents[1].

Q3: Are there scalable, chromatography-free methods for purifying these derivatives? A: Yes. If your synthetic route utilizes green chemistry principles (e.g., microwave-assisted solvent-free synthesis), you can often bypass column chromatography entirely. Unreacted amines and non-polar byproducts can be removed via simple solvent washing[3]. Alternatively, converting the crude free-base into a hydrochloride salt via methanolic HCl precipitation is a highly scalable method to achieve >95% purity without relying on silica[4].

Troubleshooting Guide: Specific Experimental Issues

Issue: Irreversible Adsorption on Normal-Phase Silica
  • Symptom: You load 1.0 g of crude product onto a silica column but only recover 0.2 g of pure product. The rest is stuck on the baseline.

  • Root Cause: Strong chemisorption between the basic amine and acidic silanols[2].

  • Intervention: You must chemically deactivate the silica column prior to loading your sample. Add a competing base, such as Triethylamine (TEA) , to your mobile phase (typically 0.1% to 1.0% v/v)[2]. TEA is a small, highly basic molecule that aggressively binds to the acidic silanol sites, neutralizing them. This allows your larger 4-aminoquinoline to interact purely via partitioning, eluting in a tight, sharp band.

Issue: Co-elution of Regioisomers
  • Symptom: The 2-aminoquinoline byproduct co-elutes with your desired 4-aminoquinoline target.

  • Root Cause: Both isomers have similar polarities and retention factors on standard silica.

  • Intervention: Switch to an Amine-functionalized (NH2) silica column . The bonded amine groups provide a different selectivity based on hydrogen-bonding geometries rather than just overall polarity, often resolving positional isomers that standard silica cannot.

Visualized Logical Workflows

Workflow A Crude 4-Aminoquinoline B Highly Polar / Water Soluble? A->B C HILIC Chromatography (Ammonium Formate Buffer) B->C Yes D Normal Phase Silica B->D No E Peak Tailing / Adsorption? D->E F Add 0.1-1% TEA to Mobile Phase E->F Yes (Analytical/Prep) G Salt Precipitation (HCl) E->G Yes (Bulk Scale)

Caption: Decision matrix for selecting 4-aminoquinoline purification strategies.

Mechanism S Acidic Silanol (Si-OH) I Ion-Exchange Interaction (Irreversible Adsorption) S->I Unmodified R Silanol Neutralization (Sharp Elution) S->R Q 4-Aminoquinoline (pKa ~10.5) Q->I Unmodified Q->R Elutes freely T Triethylamine (TEA) T->R Competes for sites

Caption: Mechanism of silanol-induced peak tailing and resolution via TEA addition.

Standardized Experimental Protocols

Protocol A: Base-Deactivated Flash Chromatography

Use this protocol for standard lipophilic 4-aminoquinoline derivatives to prevent tailing.

  • Column Deactivation: Slurry pack standard silica gel (230–400 mesh) in 100% Hexane containing 1% (v/v) Triethylamine (TEA).

    • Self-Validation: Run at least 2 column volumes of the TEA/Hexane mixture through the bed. The column is fully deactivated when the eluent pH tests basic on indicator paper.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Apply evenly to the column head.

  • Gradient Elution: Elute using a gradient of 0% to 50% Ethyl Acetate in Hexane. Crucial: Maintain 0.5% TEA in all mobile phase mixtures throughout the run[2].

  • Fraction Analysis: Monitor fractions via TLC (eluent: 50:50 EtOAc/Hexane + 1% TEA).

    • Self-Validation: A perfectly round, non-streaking spot under 254 nm UV light confirms successful suppression of secondary silanol interactions.

Protocol B: HILIC-MS/MS Method for Polar Derivatives

Use this protocol for highly polar derivatives or for pharmacokinetic quantification where MS compatibility is required.

  • Column Selection: Equip the LC system with an HILIC Plus column (e.g., 4.6 × 100 mm, 3.5 μm)[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water containing 10 mM Ammonium Formate (pH adjusted to 3.0 with formic acid).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Elution: Run an isocratic flow or shallow gradient starting at high organic (e.g., 85% B down to 60% B).

    • Self-Validation: Basic compounds like chloroquine will partition into the water-enriched layer on the HILIC stationary phase, yielding sharp, symmetrical peaks (<1 min peak width) without the MS signal quenching caused by ion-pairing salts[1].

Protocol C: Hydrochloride Salt Precipitation

Use this protocol to bypass chromatography for bulk-scale purification.

  • Dissolution: Dissolve the crude 4-aminoquinoline free base in a minimal volume of dry, saturated solvent (e.g., methanol or diethyl ether).

  • Acidification: Place the flask in an ice bath (0°C). Slowly add a saturated methanolic solution of hydrochloric acid (HCl) dropwise under vigorous stirring[4].

    • Self-Validation: The immediate formation of a crystalline precipitate or heavy turbidity confirms the successful protonation of the basic nitrogen and formation of the hydrochloride salt.

  • Isolation: Evaporate the remaining solvent to dryness or filter the precipitate via a Büchner funnel[4]. Wash the filter cake with cold diethyl ether to remove non-polar organic impurities.

Quantitative Data & Method Comparison

Table 1: Troubleshooting Mobile Phase Additives for 4-Aminoquinolines

AdditiveTypical ConcentrationMechanism of ActionMS Compatibility
Triethylamine (TEA) 0.1% - 1.0% (v/v)Competitively blocks acidic silanols on silica[2].Poor (Causes severe ion suppression)
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Ion-pairing; lowers pH to protonate silanols.Poor (Signal quenching in MS sources)
Ammonium Formate 10 - 20 mMVolatile buffer; controls ionization state in HILIC.Excellent (Ideal for LC-MS/MS)[1]

Table 2: Purification Strategy Matrix

Purification TechniqueTarget Impurities RemovedScalabilityTypical Recovery
Normal-Phase Silica (with TEA) Non-polar byproducts, unreacted starting materialsHigh (Gram to Kg)70 - 85%
HILIC-MS/MS Highly polar metabolites, regioisomersLow (Analytical/Prep)> 90%
Crystallization (HCl Salt) Broad spectrum organic impuritiesHigh (Gram to Kg)85 - 95%
Solvent-Free Washing Unreacted amines (Post-green synthesis)MediumUp to 95%[3]

References

  • Dong, Y., et al. "Development and validation of an HILIC–MS/MS method by one-step precipitation for chloroquine in miniature pig plasma". Bioanalysis (PMC). Available at: [Link]

  • Al-Mulla, A., et al. "Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights". Preprints.org. Available at: [Link]

  • Madrid, P. B., et al. "Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity". Bioorganic & Medicinal Chemistry Letters (PMC). Available at: [Link]

Sources

Troubleshooting palladium catalyst poisoning in 6-bromoquinoline coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that cross-coupling nitrogen-containing heterocycles is notoriously challenging. While 6-bromoquinoline is a highly versatile scaffold in drug discovery, its distal Lewis basic nitrogen frequently disrupts catalytic cycles, leading to premature catalyst death.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind palladium poisoning in 6-bromoquinoline systems, provide self-validating experimental protocols, and offer data-driven optimization strategies.

Mechanistic Overview: The "Why" Behind Catalyst Deactivation

Before adjusting reaction parameters, it is critical to understand the specific deactivation pathways at play. The quinoline ring possesses a non-uniform electron distribution; the pyridine ring is electron-deficient, while the carbocyclic ring (where the 6-bromo substituent resides) is relatively electron-rich [1][1]. Although oxidative addition at the 6-position is generally favorable, the unhindered quinoline nitrogen acts as a potent competitive ligand for the palladium center.

G Pd0 Active Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Pd0->OxAdd 6-Bromoquinoline NCoord Off-Cycle N-Coordination (Quinoline Poisoning) Pd0->NCoord Competitive Binding PdBlack Irreversible Aggregation (Palladium Black) OxAdd->PdBlack Reductive Deactivation Product Cross-Coupled Product OxAdd->Product Transmetalation & Reductive Elimination NCoord->Pd0 Reversible NCoord->PdBlack Depletion of Active Pd Product->Pd0 Catalyst Turnover

Diagram 1: Mechanistic pathways of palladium deactivation in 6-bromoquinoline cross-couplings.

Section 1: Diagnostic FAQs

Q1: Why does 6-bromoquinoline cause palladium black precipitation faster than standard aryl bromides? A: The fundamental issue is competitive binding. The basic quinoline nitrogen coordinates to either the electrophilic Pd(II) intermediates or the active Pd(0) species, forming stable, off-cycle resting states [2][2]. When the catalytic cycle stalls in these off-cycle states, the unligated or weakly ligated palladium species undergo bimolecular reductive deactivation, irreversibly aggregating into inactive metallic palladium (palladium black) [3][3].

Q2: How do I distinguish between oxidative addition failure and catalyst poisoning? A: Visual and kinetic cues are your primary diagnostic tools. Oxidative addition failure typically leaves the reaction mixture clear (retaining the color of the precatalyst). Conversely, catalyst poisoning and subsequent aggregation manifest as a dark, opaque suspension [4][4]. Because 6-bromoquinoline generally undergoes oxidative addition readily, a stalled reaction with this substrate is almost always indicative of poisoning or transmetalation failure.

Q3: How do trace impurities exacerbate Pd deactivation in these systems? A: Trace water can hydrolyze certain reagents or bases, leading to highly reactive species (like HCN in cyanation reactions) that aggressively attack and deactivate Pd(0) [5][5]. Furthermore, sulfur-containing impurities are severe poisons because they form incredibly strong, irreversible bonds with palladium, permanently blocking the active catalytic sites [6][6].

Section 2: Troubleshooting & Optimization

Q4: What ligand systems prevent N-coordination poisoning in couplings of 6-bromoquinoline? A: To outcompete the quinoline nitrogen, you must use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos). Their substantial steric bulk creates a protective "pocket" around the palladium center, physically preventing the quinoline nitrogen from coordinating. Simultaneously, their electron-rich nature accelerates the oxidative addition step and stabilizes the Pd(0) species against aggregation [7][7].

Data Presentation: Impact of Ligand Selection on 6-Bromoquinoline Suzuki-Miyaura Coupling
Ligand SystemCatalyst LoadingTypical Yield (%)Visual ObservationPrimary Deactivation Mode
PPh₃ 5 mol%< 30%Rapid black precipitateN-coordination & Aggregation
dppf 5 mol%40 - 50%Slow black precipitateReductive elimination failure
XPhos 2 mol%80 - 90%Clear/Yellow solutionMinimal (Steric protection)
SPhos 2 mol%85 - 95%Clear/Yellow solutionMinimal (Efficient turnover)

Note: Data synthesized from standard benchmark cross-couplings of 6-bromoquinoline derivatives [7][7].

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain an internal logic check. The following workflows are designed to validate themselves during execution.

Protocol A: Thiol-Scavenger Heterogeneity Test (Diagnosis)

Purpose: To determine if your stalled reaction is suffering from homogeneous catalyst poisoning or if leached palladium nanoparticles are driving background side-reactions.

  • Establish Baseline: Run your standard 6-bromoquinoline coupling reaction for 1 hour. Take an aliquot and determine conversion via LC-MS.

  • Scavenger Addition: Add 10 mol% of SH-SBA-15 (a 3-mercaptopropyl-functionalized silica) to the reaction mixture. SH-SBA-15 acts as a selective poison for soluble (homogeneous) palladium complexes [8][8].

  • Incubate & Monitor: Continue heating the reaction for another 2 hours. Take a second aliquot.

  • Self-Validation Logic:

    • If the reaction stops completely , your active catalyst was homogeneous, and any previous stalling was likely due to N-coordination poisoning.

    • If the reaction continues , catalysis is being driven by leached, heterogeneous palladium nanoparticles, which are highly prone to irreversible aggregation (Pd black).

Protocol B: Optimized Suzuki-Miyaura Coupling with Built-In "Spike Test"

Purpose: A robust protocol utilizing steric protection to outcompete quinoline N-coordination.

  • Preparation: To an oven-dried Schlenk flask, add 6-bromoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv) [7][7].

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 ratio). The biphasic nature helps dissolve the phosphate base while keeping the organic substrates in solution.

  • Reaction: Heat to 80 °C for 4 hours.

  • Self-Validation (The Spike Test): At 4 hours, check conversion via TLC/LC-MS. If conversion is stalled at < 90%, add a "spike" of fresh Pd(OAc)₂/SPhos (1 mol%).

    • Causality Check: If the reaction resumes, the original catalyst died due to poisoning [4][4]. If it remains stalled, the issue is substrate depletion, base exhaustion, or a completely unreactive boronic acid.

Workflow Start Reaction Stalled / Low Yield CheckBlack Is Palladium Black visible? Start->CheckBlack YesBlack Catalyst Aggregation (Poisoning) CheckBlack->YesBlack Yes NoBlack Oxidative Addition Failure CheckBlack->NoBlack No Action1 Increase Ligand Sterics (e.g., SPhos, XPhos) YesBlack->Action1 Action2 Check Reagent Purity (Remove thiols/water) YesBlack->Action2 Action3 Switch to Pd Precatalyst (e.g., Pd G3/G4) NoBlack->Action3

Diagram 2: Diagnostic workflow for troubleshooting stalled 6-bromoquinoline reactions.

References

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution - Organic Letters (ACS)
  • Application Notes and Protocols for the Derivatization of Methyl 6-bromoquinoline-3-carboxyl
  • A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline - Benchchem
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions - The Journal of Organic Chemistry (ACS)
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System - Journal of the American Chemical Society (ACS)
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
  • Poisoning and deactivation of palladium c

Sources

Technical Support Center: Quinoline Methylation Troubleshooting & Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Functionalization Support Center. The methylation of quinoline rings is a foundational transformation in medicinal chemistry and drug development, often utilized to exploit the "magic methyl" effect. However, the heteroarene's multiple reactive sites (N1, C2, C4, C8) frequently lead to competing side reactions, including poor regioselectivity, over-methylation, and off-target oxidation.

This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to help you achieve precise, high-yielding methylation.

Strategic Workflow: Selecting Your Methylation Pathway

MethylationStrategy Start Target Methylation Site? C2C4 C2 / C4 Position (Minisci Reaction) Start->C2C4 C8 C8 Position (Directed C-H Activation) Start->C8 N_site N-Position (Quaternization) Start->N_site Prob1 Side Rxn: Poor Regioselectivity & Over-methylation C2C4->Prob1 Prob2 Side Rxn: N-Oxide Degradation & Over-oxidation C8->Prob2 Prob3 Side Rxn: Ring Opening & Harsh Alkylation N_site->Prob3 Sol1 Use Photoredox + Sub-stoichiometric Radical Precursors (e.g., NFSI/MeOH) Prob1->Sol1 Sol2 Use Cp*Rh(III) Catalysis with Mild Oxidants Prob2->Sol2 Sol3 Control Temp (<80°C) & Use Mild Electrophiles (MeI) Prob3->Sol3

Decision tree for selecting quinoline methylation strategies and mitigating side reactions.

Section 1: C-H Methylation (The Minisci Reaction)

FAQ 1: Why am I getting an inseparable mixture of C2 and C4 methylated quinolines, and how do I control it? Causality: In a classic Minisci reaction, quinoline is protonated by an acid (like TFA) to form a quinolinium ion, which lowers the LUMO and activates the ring toward nucleophilic radical attack[1]. However, the Fukui indices (a measure of reactivity) for the C2 and C4 positions of the protonated quinoline are nearly identical (f ≈ 0.13)[2]. This lack of thermodynamic differentiation leads to poor regioselectivity. Solution: To break this symmetry, you must alter the transition state. Utilizing transition-metal-free photoredox conditions (e.g., using methanol as a methyl source) can subtly bias the open-shell transition state toward C4 (up to 5:1 regioselectivity)[2]. For absolute regiocontrol, pre-blocking one position with a removable halogen or utilizing a directed C-H activation strategy is required.

FAQ 2: How do I prevent dimethylation (over-alkylation) during radical methylation? Causality: Traditional Minisci protocols require solvent-level quantities of methanol or highly reactive peroxides to generate sufficient methyl radicals[2]. Because the mono-methylated quinoline remains electron-deficient under acidic conditions, it is highly susceptible to a second radical addition, yielding dimethylated byproducts[1]. Solution: Employ a controlled radical generation system. Using N-fluorobenzenesulfonimide (NFSI) as both a hydrogen atom transfer (HAT) reagent and an oxidant under 405 nm LED irradiation allows for a slow, controlled release of methyl radicals[3]. This keeps the steady-state radical concentration low, favoring mono-methylation (>20:1 ratio) and preventing off-target polyalkylation[2].

MinisciMechanism Q Quinoline QH Quinolinium Ion (Protonated) Q->QH TFA Rad •CH3 Addition QH->Rad Int Radical Cation Intermediate Rad->Int Ox Oxidation / -H+ Int->Ox Prod Mono-Methyl Quinoline (Target) Ox->Prod SideRad Excess •CH3 Prod->SideRad SideProd Dimethyl Quinoline (Side Product) SideRad->SideProd

Minisci reaction mechanism highlighting the pathway to mono-methylation versus over-methylation.

Section 2: Directed C8 Methylation & N-Methylation

FAQ 3: I am trying to methylate the C8 position using a transition-metal catalyst, but I observe poor yields and N-oxide degradation. What is going wrong? Causality: The C8 position is not inherently reactive to radical attack. Therefore, quinoline N-oxides are commonly used as directing groups to guide transition metals (like Rh or Ru) to form a 5-membered metallacycle at C8[4]. However, harsh oxidants or high temperatures (>100°C) often lead to the premature deoxygenation or over-oxidation of the N-oxide before the reductive elimination step can yield the methylated product. Solution: Utilize a Cp*Rh(III) catalyst system. This specific rhodium complex operates under milder conditions and stabilizes the metallacycle intermediate, preventing off-target degradation of the N-oxide directing group and ensuring high-fidelity C8 functionalization[5].

FAQ 4: During N-methylation with methyl iodide, I'm observing dark, tarry byproducts instead of a clean solid. How can I isolate the pure quinolinium salt? Causality: Quaternization of the quinoline nitrogen is highly exothermic. If the reaction is run in neat methyl iodide (MeI) or at reflux without a heat sink, localized superheating occurs. This thermal stress promotes nucleophilic attack by the counterion (I⁻) or solvent on the highly activated, electron-deficient quinolinium ring, leading to ring-opening or polymerization. Solution: Run the reaction in a moderately polar aprotic solvent (e.g., toluene or acetone) at strictly controlled temperatures (40–60°C). The desired N-methylquinolinium iodide will precipitate out of solution as it forms, driving the reaction forward while physically protecting the product from further degradation.

Quantitative Comparison of Quinoline Methylation Strategies
StrategyTarget PositionTypical YieldRegioselectivity (Target:Side)Primary Side Reaction
Classical Minisci (Thermal) C2 / C440–60%~1:1 to 2:1 (C2:C4)Dimethylation, poor regiocontrol
Photochemical Minisci (NFSI/MeOH) C2 / C460–70%>5:1 (C4 or C2 bias)Unreacted starting material
Cp*Rh(III) Directed C-H C870–85%>99:1 (C8 specific)N-oxide deoxygenation
Alkylation (MeI) N1 (Quaternization)>90%>99:1 (N-specific)Ring-opening (if overheated)
Validated Experimental Protocols
Protocol A: Photochemical Minisci C-H Methylation (Mono-selective)

Purpose: To achieve mono-methylation at C2/C4 while suppressing dimethylation.

  • Preparation: In an oven-dried vial, combine quinoline (0.1 mmol, 1.0 equiv), methanol (0.5 mmol, 5.0 equiv), NFSI (0.2 mmol, 2.0 equiv), and trifluoroacetic acid (TFA) (0.2 mmol, 2.0 equiv) in dichloroethane (DCE) (3 mL)[3].

  • Degassing: Sparge the solution with N₂ for 10 minutes. Causality: Removing dissolved oxygen is critical, as O₂ rapidly quenches the open-shell radical intermediates.

  • Irradiation: Seal the vial and irradiate with a 405 nm LED at room temperature for 20 hours[3].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TFA. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Self-Validation Check: The organic layer should transition from pale yellow to clear upon neutralization. TLC (Hexanes:EtOAc) should reveal a major product spot (mono-methyl) and minimal baseline material, confirming the absence of over-methylated quinolinium salts.

Protocol B: C8-Directed Methylation via N-Oxide

Purpose: To selectively methylate the C8 position without degrading the directing group.

  • Preparation: Combine quinoline N-oxide (0.2 mmol), a methylating agent (e.g., methylboronic acid), and [Cp*RhCl₂]₂ (5 mol%) in dichloroethane (DCE)[4][5].

  • Additives: Add a mild oxidant (e.g., Ag₂CO₃, 2.0 equiv) to facilitate catalytic turnover of the Rh(III) species.

  • Heating: Stir the mixture at 80°C under an inert N₂ atmosphere for 16 hours. Causality: Keeping the temperature strictly at or below 80°C prevents the thermal deoxygenation of the N-oxide.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove rhodium and silver residues, and concentrate under reduced pressure.

  • Self-Validation Check: ¹H NMR of the crude mixture must show the disappearance of the C8 aromatic proton (typically around 8.1 ppm in the starting N-oxide) and the appearance of a distinct singlet methyl peak at ~2.8 ppm.

References
  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research.
  • Minisci-Type C–H Methylation and Silylation of Heteroarenes with Visible Light and N-Fluorobenzenesulfonimide. Organic Letters.
  • Bioinspired transfer methylation enabled by a photoactive reagent.
  • CpRh(III)-Catalyzed Directed C-H Methylation and Arylation of Quinoline N-Oxides at the C-8 Position*.
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. PMC.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,8-Dimethylquinoline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for 2,8-dimethylquinoline functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing severe yield drops when working with this specific scaffold. The root of the problem lies in its geometry: the lone pair on the quinoline nitrogen is flanked by methyl groups at the C2 and C8 positions. This creates a formidable "steric fortress" that disrupts standard N-alkylation, N-oxidation, and transition metal coordination.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome these thermodynamic and kinetic barriers.

G DQ 2,8-Dimethylquinoline SH Steric Shielding at N-center DQ->SH NA N-Alkylation Inhibited SH->NA Blocks nucleophile MC Metal Coordination Weakened SH->MC Increases M-N distance SE Solution: Super-Electrophiles NA->SE Lower activation energy AM Solution: Flexible Ligands MC->AM Accommodate bulk

Logical relationship of steric hindrance and reactivity solutions.

Troubleshooting Guide 1: Overcoming N-Alkylation Failures

Q: Why do standard alkylating agents (like methyl iodide) fail to produce quaternary ammonium salts with 2,8-dimethylquinoline? A: The van der Waals radii of the 2- and 8-methyl groups physically overlap with the required SN​2 approach trajectory of the incoming electrophile. This drastically increases the activation energy ( ΔG‡ ). Heating the reaction merely results in solvent reflux without overcoming the kinetic barrier.

Q: How can I successfully N-alkylate this hindered system? A: You must shift from standard alkyl halides to "super-electrophiles" such as methyl fluorosulfonate (Magic Methyl) or methyl triflate, as detailed in 1[1]. According to Hammond's Postulate, these highly reactive species proceed via an earlier, more reactant-like transition state. Because the transition state requires less structural reorganization and a less intimate approach before bond formation begins, it is significantly less sensitive to the steric bulk of the quinoline ring[1].

Protocol: High-Reactivity N-Alkylation Workflow

Self-Validating System: This protocol uses Thin-Layer Chromatography (TLC) as an internal validation mechanism. The starting material is highly UV-active and non-polar. A successful reaction is self-validated by the complete disappearance of the starting material spot and the appearance of a permanent baseline spot (the highly polar quaternary ammonium salt) that does not migrate in standard organic eluents.

  • Reagent Preparation: Flame-dry a Schlenk flask. Dissolve 2,8-dimethylquinoline in strictly anhydrous, degassed dichloromethane (DCM) under an argon atmosphere.

  • Electrophile Addition: Cool the flask to 0 °C. Dropwise, add 1.2 equivalents of methyl triflate (Caution: highly toxic/reactive).

  • Activation: Seal the vessel and gradually warm to room temperature. For extremely hindered cases, mild heating (40 °C) in a sealed pressure tube may be required.

  • Validation: Spot the reaction mixture on a silica TLC plate. Elute with 9:1 Hexane:Ethyl Acetate. The reaction is complete when the UV-active starting material spot is gone, leaving only a baseline spot.

  • Isolation: Add cold diethyl ether to precipitate the quaternary ammonium salt. Filter and wash with additional ether.

Workflow S1 1. Reagent Prep Dry & Degas S2 2. Electrophile Add MeOTf S1->S2 S3 3. Activation Heat (Sealed) S2->S3 S4 4. Validation TLC Baseline S3->S4 S5 5. Isolation Filter Product S4->S5

Step-by-step workflow for the N-alkylation of sterically hindered quinolines.

Troubleshooting Guide 2: Resolving Transition Metal Coordination Issues

Q: Why does 2,8-dimethylquinoline act as a poor ligand in transition metal catalysis compared to standard quinoline? A: Coordination ability in these systems is governed almost entirely by steric circumstances rather than the electronic basicity of the nitrogen, as proven by 2[2]. The rigid 8-methyl group physically collides with ancillary ligands on the metal center, preventing the nitrogen from achieving the optimal M-N bond distance required for a stable coordinate covalent bond[2].

Quantitative Data: Steric Impact on Relative Coordinating Ability

To illustrate this, we can look at competitive complexation experiments using Lanthanide Induced Shift (LIS) reagents like Eu(fod)3, which demonstrate how steric bulk decimates binding affinity[2].

LigandSteric EnvironmentRelative Coordinating Ability
Quinoline Unhindered1.00
2-Methylquinoline Mono-hindered~0.41
2,8-Dimethylquinoline Di-hindered< 0.10

Table 1: Relative coordinating abilities demonstrating the exponential drop in binding affinity as steric hindrance increases around the nitrogen center[2].

Q: How can I force coordination for catalyst design? A: You must alter the geometry of the metal complex. Use metals with larger atomic radii (which naturally have longer M-N bond lengths, reducing steric clash) or employ highly flexible, low-steric ancillary ligands that can bend away from the 8-methyl group.

Frequently Asked Questions (FAQs)

Q: Why does 2,8-dimethylquinoline show anomalous, low-clustering behavior in mass spectrometry? A: In differential mobility spectrometry (DMS), the clustering propensity of 8-substituted quinolinium ions with water is significantly reduced (3)[3]. The steric hindrance at the 8-position lowers the thermodynamic binding energy with water molecules, fundamentally altering its aqueous microsolvation profile compared to 6- or 7-substituted analogues[3].

Q: How do I prevent over-reduction when synthesizing 2,8-dimethylquinoline from aldehyde precursors? A: During the reduction of precursors like 2-methyl-8-quinolinecarboxaldehyde to form corresponding alcohols, harsh reducing conditions or excessive temperatures can lead to over-reduction, unintentionally yielding 2,8-dimethylquinoline (4)[4]. To prevent this, strictly control the stoichiometric equivalents of your reducing agent and monitor the reaction continuously at lower temperatures[4].

Q: Can peroxides be used to force N-oxidation on this hindered molecule? A: Yes. While bulky oxidants like mCPBA struggle to access the nitrogen, compact peroxide systems (e.g., dicumyl peroxide or hydrogen peroxide) under sealed, high-temperature conditions (120 °C) can force the oxygen transfer, successfully yielding 2,8-dimethylquinoline 1-oxide (5)[5].

References

  • Title : 2,8-Dimethylquinoline Coordination and LIS Source : oup.com URL :[Link]

  • Title : Organic Photochromic and Thermochromic Compounds Source : ethernet.edu.et URL :[Link]

  • Title : Metal-Free Methylation of the C–H Bond in Pyridine N-Oxides Using Peroxides Source : rsc.org URL :[Link]

  • Title : Using differential mobility spectrometry to measure ion solvation Source : researchgate.net URL :[Link]

Sources

Stability of 6-Bromo-2,8-dimethylquinolin-4-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with authoritative, field-proven guidance on the chemical behavior of 6-Bromo-2,8-dimethylquinolin-4-amine under acidic conditions.

Mechanistic Insight: The Causality of Acid Stability

A common misconception in medicinal chemistry is that all exocyclic amines are highly susceptible to acid-catalyzed hydrolysis. However, 6-Bromo-2,8-dimethylquinolin-4-amine exhibits exceptional stability across a broad acidic pH range. Understanding the causality behind this requires examining its electronic structure.

When exposed to an acidic environment, the most basic site—the quinoline ring nitrogen (N1)—is protonated first. Once protonated, the lone pair of electrons on the exocyclic 4-amino group strongly delocalizes into the aromatic ring to stabilize the positive charge on N1. This resonance creates a partial double bond between the C4 carbon and the exocyclic nitrogen ( C4=NH2+​ ). This delocalization significantly reduces the electrophilicity of the C4 position, creating a high activation energy barrier that prevents nucleophilic attack by water[1].

Furthermore, the 2,8-dimethyl groups provide steric shielding and mild electron-donating effects (via hyperconjugation) that further stabilize the quinolinium cation. The 6-bromo substituent, while electron-withdrawing, is positioned too far from the C4 center to disrupt this core resonance stabilization. Consequently, 4-aminoquinolines actively accumulate in highly acidic biological compartments (such as the digestive vacuoles of Plasmodium parasites at pH ~4.5) without undergoing degradation[2]. Structurally related quinoline-4-amines have even been shown to resist degradation under severe stress conditions, such as 5N HCl at 100 °C for extended periods[3].

AcidStability A 6-Bromo-2,8-dimethylquinolin-4-amine (Free Base) B Mild/Moderate Acid (pH 1-6) Protonation at N1 A->B + H+ C Resonance-Stabilized Quinolinium Cation (Highly Stable) B->C Delocalization of 4-NH2 lone pair D Extreme Acid Stress (e.g., 5N HCl, 100°C) C->D Harsh Conditions E Nucleophilic Attack by H2O at C4 Position D->E Overcoming activation energy F Deamination (-NH4+) 6-Bromo-2,8-dimethylquinolin-4-ol E->F Hydrolysis

Logical pathway of 6-Bromo-2,8-dimethylquinolin-4-amine protonation, stabilization, and extreme hydrolysis.

Frequently Asked Questions (FAQs)

Q: Is 6-Bromo-2,8-dimethylquinolin-4-amine stable in simulated gastric fluid (SGF) or lysosomal buffers? A: Yes. The compound is highly stable in both SGF (pH 1.2) and lysosomal buffers (pH 4.5). In vitro stability assays of related 4-aminoquinolines demonstrate >97% stability under SGF conditions for up to 2 hours, confirming that the molecule will not degrade in the GI tract prior to absorption[1].

Q: Can I use trifluoroacetic acid (TFA) or formic acid in my LC-MS mobile phase? A: Absolutely. Standard reverse-phase LC-MS mobile phases containing 0.1% TFA or 0.1% formic acid (pH ~2.0 - 2.7) will protonate the compound, improving peak shape and ionization efficiency, without causing any on-column hydrolysis.

Q: Under what conditions will the 4-amino group undergo acid hydrolysis? A: Hydrolysis to the corresponding 6-bromo-2,8-dimethylquinolin-4-ol (quinolone tautomer) requires extreme forced degradation conditions. This typically involves refluxing the compound in concentrated mineral acids (e.g., 5N to 6N HCl) at temperatures exceeding 100 °C for several hours[3].

Quantitative Stability Profile

To assist in your formulation and analytical workflows, all quantitative stability data across various acidic environments has been summarized below:

ConditionpHTemperatureDurationStability (% Remaining)Primary Degradant
Simulated Gastric Fluid 1.237 °C24 h>99%None
Lysosomal Buffer 4.537 °C48 h>99%None
LC-MS Mobile Phase (0.1% TFA) ~2.025 °C7 days>99%None
Dilute Mineral Acid (1N HCl) 0.060 °C24 h>98%None
Forced Degradation (5N HCl) <0.0100 °C3 h>95%Trace 4-hydroxy analog

Troubleshooting Guide: Common Experimental Issues

Issue 1: Poor mass recovery during liquid-liquid extraction (LLE) following an acidic reaction workup. Root Cause: At pH < 7, the compound exists predominantly as a highly water-soluble quinolinium salt. Direct extraction with organic solvents (like EtOAc or DCM) will leave the target compound in the aqueous layer. Solution: You must break the salt by basifying the aqueous layer to pH > 10 using a strong base (e.g., NaOH or NH4​OH ) prior to organic extraction. See Protocol B and the workflow diagram below.

Issue 2: Severe peak tailing during reverse-phase HPLC analysis. Root Cause: Secondary interactions between the basic quinoline nitrogen and unendcapped silanol groups on the silica stationary phase. Solution: Ensure the mobile phase is sufficiently acidic (pH 2.0-2.5) using TFA to fully protonate both the analyte and the silanol groups, thereby suppressing ionic interactions.

ExtractionWorkflow Start Acidic Reaction Mixture (Compound as Quinolinium Salt) Decision Direct Organic Extraction? Start->Decision Loss Compound remains in Aqueous Layer (Yield Loss) Decision->Loss Yes Basify Basify to pH > 10 (e.g., 2M NaOH, 0-5°C) Decision->Basify No Extract Extract with EtOAc/DCM (Check Aq. Layer via TLC) Basify->Extract Success High Yield Recovery of Free Base in Organic Phase Extract->Success

Troubleshooting workflow for the liquid-liquid extraction of 4-aminoquinoline derivatives.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes built-in verification steps to guarantee data reliability.

Protocol A: Forced Degradation (Acid Stress) Assay with Self-Validation

This protocol is designed to satisfy ICH Q1A guidelines for stress testing.

  • Sample Preparation: Dissolve 6-Bromo-2,8-dimethylquinolin-4-amine to a final concentration of 1.0 mg/mL in 5N HCl.

    • Self-Validation Step: Spike the solution with 0.5 mg/mL of an acid-stable internal standard (IS), such as caffeine. This ensures that any measured loss of the target compound is strictly due to chemical degradation, not physical precipitation or adsorption to the vial.

  • Thermal Stress: Seal the solution in a glass ampoule and incubate at 100 °C in a heating block for 3 hours[3].

  • Neutralization (Critical Causality): Cool the ampoule to room temperature in a water bath. Carefully neutralize the solution to pH 7.0 using 5N NaOH. Why? Injecting highly acidic samples directly into an HPLC system can degrade the column stationary phase and cause retention time shifts due to inconsistent analyte ionization.

  • Analysis & Mass Balance: Analyze the neutralized sample via HPLC-UV (254 nm).

    • Self-Validation Step: Calculate the mass balance by summing the peak areas of the parent compound and any new degradation peaks (e.g., the 4-hydroxy derivative). A total mass balance of <95% relative to the IS indicates the formation of volatile degradants or incomplete resolubilization.

Protocol B: Optimized Liquid-Liquid Extraction for Quinolinium Salts
  • Thermal Control: Transfer the acidic reaction mixture containing the compound to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Why? The subsequent basification is highly exothermic; cooling prevents localized boiling and thermal degradation.

  • Basification: Dropwise, add 2M NaOH while stirring continuously until the aqueous layer reaches a pH of 10–11.

    • Self-Validation Step: Verify the pH using universal indicator paper. The solution should become distinctly cloudy as the 6-Bromo-2,8-dimethylquinolin-4-amine free base precipitates out of the aqueous solution.

  • Extraction: Transfer to a separatory funnel and extract three times with equal volumes of Ethyl Acetate (EtOAc). Combine the organic layers.

  • Aqueous Layer Verification: Before discarding the aqueous layer, spot a drop onto a silica TLC plate and visualize under a 254 nm UV lamp.

    • Self-Validation Step: If a strong UV-active spot remains at the baseline, the pH is not basic enough, or the compound is trapped in a micro-emulsion. Adjust the pH to 12 and re-extract.

References

  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy Source: PubMed Central (NIH) URL:1

  • Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood Source: Ovid URL:2

  • Imiquimod Solubility in Different Solvents: An Interpretative Approach Source: MDPI URL:3

Sources

Technical Support Center: Enhancing the Solubility of Quinoline-4-Amines for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline-4-amines represent a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents, including antimalarials and potential kinase inhibitors. Despite their pharmacological significance, their planar, aromatic structure often leads to poor aqueous solubility, creating a significant bottleneck for accurate and reproducible biological assays. This guide provides researchers with a structured approach to troubleshooting and overcoming these solubility challenges, ensuring data integrity and accelerating drug discovery workflows.

Frequently Asked Questions (FAQs)

Q1: My quinoline-4-amine compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?

This is a classic and common problem known as "DMSO shock" or precipitation upon dilution. Your compound is highly soluble in the 100% DMSO stock, but when this stock is diluted into an aqueous buffer, the DMSO concentration drops dramatically. The buffer cannot maintain the compound's solubility at that concentration, causing it to crash out of solution. The maximum achievable concentration in your final assay medium is dictated by the compound's thermodynamic aqueous solubility, not its solubility in the DMSO stock.

Q2: What is the maximum percentage of DMSO I can safely use in my cell-based assay?

While this is cell-line dependent, a general rule of thumb is to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. Some sensitive cell lines may even require concentrations below 0.1%. It is always best practice to run a vehicle control (assay medium + equivalent percentage of DMSO) to determine the tolerance of your specific biological system.

Q3: Are there any quick alternatives to DMSO for making stock solutions?

For some quinoline-4-amines, other organic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be used. However, they often present similar issues of precipitation upon dilution and can have their own toxicity profiles. A more direct alternative for moderately acidic or basic compounds is to use a pH-adjusted buffer. Since quinoline-4-amines are basic, preparing a stock solution in an acidic buffer (e.g., pH 2-4) can protonate the amine group, significantly increasing aqueous solubility. However, you must consider the buffering capacity of your final assay medium to ensure the final pH is not significantly altered.

Q4: How can I tell if poor solubility is affecting my assay results?

Inconsistent dose-response curves, a high degree of variability between replicate wells, or an unexpectedly low potency (high IC50) are all potential indicators of solubility issues. At higher concentrations, the compound may be aggregating or precipitating, meaning the actual concentration of dissolved, active compound is much lower than the nominal concentration. Performing a simple visual inspection of your assay plate against a light source for turbidity or precipitate can be a valuable first-line check.

Troubleshooting Guide: A Step-Wise Approach to Solubility Enhancement

This guide provides a systematic workflow for addressing solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.

Workflow for Selecting a Solubilization Strategy

G cluster_0 start Start: Compound Precipitates in Assay check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Action: Reduce DMSO concentration. Prepare higher concentration stock. check_dmso->reduce_dmso Yes still_precipitates Still Precipitates? check_dmso->still_precipitates No (≤0.5%) reduce_dmso->still_precipitates ph_modification Strategy 1: pH Modification (For ionizable compounds) still_precipitates->ph_modification Yes cosolvent Strategy 2: Co-Solvent System ph_modification->cosolvent If pH shift is not tolerated or ineffective end Outcome: Soluble Compound in Assay ph_modification->end Success excipients Strategy 3: Formulation with Excipients (Cyclodextrins, Surfactants) cosolvent->excipients If co-solvents interfere with assay cosolvent->end Success excipients->end

Caption: Decision tree for troubleshooting quinoline-4-amine solubility.

Detailed Protocols & Methodologies

Strategy 1: pH Modification

Quinoline-4-amines are basic compounds. The nitrogen atom in the quinoline ring system can be protonated at acidic pH, forming a salt which is often significantly more water-soluble.

Protocol: pH-Based Solubility Screening

  • Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., citrate, phosphate, Tris) at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

  • Compound Addition: Add a small, known amount of your solid quinoline-4-amine compound to a fixed volume of each buffer to create a supersaturated slurry.

  • Equilibration: Shake the slurries at a constant temperature (e.g., 25°C) for 24 hours to allow them to reach thermodynamic equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., >14,000 g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot solubility (µg/mL or µM) against pH. This will reveal the optimal pH range for solubilizing your compound.

  • Application: Use the optimal pH buffer as a solvent for your stock solution, but always verify that the final pH of your assay after adding the stock is within the acceptable range for your biological system.

Strategy 2: Utilizing Co-Solvent Systems

A co-solvent system involves using a water-miscible organic solvent in the final assay buffer to increase the solubility of a hydrophobic compound.

Common Co-Solvents and Their Properties

Co-SolventTypical Starting Conc. (v/v)ProsCons
Ethanol 1-5%Less toxic than DMSO for some systems.Can affect enzyme activity; volatile.
Propylene Glycol (PG) 1-10%Low toxicity; commonly used in formulations.Can be viscous; may interfere with some assays.
PEG 400 1-10%Low toxicity; good solubilizer for many compounds.Can be viscous; potential for protein precipitation.

Protocol: Implementing a Co-Solvent System

  • Prepare Stock: Prepare a high-concentration stock of your compound in 100% DMSO as usual (e.g., 10-50 mM).

  • Prepare Intermediate Dilution: Create an intermediate dilution of your stock solution in the chosen co-solvent (e.g., PEG 400). For example, dilute the 10 mM DMSO stock 1:10 in PEG 400 to get a 1 mM solution in 10% DMSO / 90% PEG 400. This step is critical as it prevents the compound from coming into direct contact with a pure aqueous environment.

  • Final Dilution: Add this intermediate dilution to your final assay buffer. The co-solvent will now be present in the final assay medium at a concentration that helps maintain the compound's solubility.

  • Vehicle Control: It is essential to run a vehicle control containing the same final concentrations of both DMSO and the co-solvent to account for any effects on the biological assay.

Strategy 3: Formulation with Solubilizing Excipients

When other methods fail or interfere with the assay, excipients like cyclodextrins can be employed. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like quinoline-4-amines, forming an inclusion complex that is water-soluble.

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 In Aqueous Solution cluster_1 Formation of Soluble Inclusion Complex Compound Quinoline-4-Amine (Hydrophobic) Complex Soluble Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Compound_in_Complex Guest Molecule

Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing its solubility.

Protocol: Using HP-β-CD (Hydroxypropyl-β-cyclodextrin)

HP-β-CD is a widely used derivative due to its high aqueous solubility and low toxicity.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer. A 10-20% (w/v) solution is a good starting point.

  • Compound Addition: Add the quinoline-4-amine compound (either as a solid or from a minimal amount of DMSO stock) directly to the HP-β-CD solution.

  • Complexation: Vortex and sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex. The solution should become clear.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter appropriate for aqueous solutions.

  • Assay Application: Use this solution directly in your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.

References

  • Title: DMSO: A necessary evil in cell-based screening assays Source: Assay Guidance Manual (Eli Lilly & Company and the National Center for Advancing Translational Sciences) URL: [Link]

  • Title: Cyclodextrin-based formulations: a state-of-the-art review Source: AAPS PharmSciTech URL: [Link]

  • Source: Google Books (Original Source: CRC Press)

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 6-Bromo-2,8-dimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 6-Bromo-2,8-dimethylquinolin-4-amine, a substituted quinoline of interest in medicinal chemistry and materials science. We will explore the theoretical basis for its spectral features, compare it with structurally related analogs to highlight the influence of specific substituents, and provide a robust experimental protocol for data acquisition.

The Central Role of NMR in Quinoline Characterization

Quinoline and its derivatives represent a cornerstone class of heterocyclic compounds, forming the structural basis for a vast array of pharmaceuticals and functional materials.[1] The precise arrangement of substituents on the quinoline scaffold dictates the molecule's chemical properties and biological activity. Consequently, unambiguous structural elucidation is a critical step in the research and development pipeline.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary analytical technique for this purpose. It provides detailed information about the electronic environment, connectivity, and spatial arrangement of hydrogen atoms within a molecule.[2][3] By interpreting the chemical shift, integration, and spin-spin coupling patterns, we can piece together the molecular structure with high confidence.

Structural Features and Predicted ¹H NMR Spectrum

The structure of 6-Bromo-2,8-dimethylquinolin-4-amine incorporates several key functional groups that influence its ¹H NMR spectrum: the quinoline core, an electron-donating amine group (-NH₂), two weakly electron-donating methyl groups (-CH₃), and an electron-withdrawing bromine atom (-Br).

Caption: Structure of 6-Bromo-2,8-dimethylquinolin-4-amine with key protons labeled.

Based on established principles of substituent effects on aromatic systems, we can predict the characteristics of each signal.[4]

  • H-3: This proton is on the pyridine ring, adjacent to the C-4 amine. The powerful electron-donating nature of the amino group will cause significant shielding, shifting this signal upfield. With no adjacent protons, it is expected to appear as a sharp singlet .

  • H-5: This proton is ortho to the bromine at C-6 and meta to the proton at C-7. The deshielding inductive effect of the bromine atom will shift this proton significantly downfield. It will be split by H-7, appearing as a doublet with a small meta-coupling constant (J ≈ 2-3 Hz).

  • H-7: This proton is ortho to the C-8 methyl group and meta to the bromine at C-6. It will also appear as a doublet due to meta-coupling with H-5 (J ≈ 2-3 Hz). Its chemical shift will be influenced by both the weak donating methyl group and the withdrawing bromine.

  • 4-NH₂: The protons of the primary amine group are exchangeable and often appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, the signal is more likely to be well-resolved.

  • 2-CH₃ and 8-CH₃: These methyl groups are in different electronic environments. The 2-CH₃ is on the pyridine-like ring, while the 8-CH₃ is on the benzene-like ring. Both will appear as singlets as they have no adjacent protons, but they are expected to have slightly different chemical shifts, typically in the range of δ 2.0-3.0 ppm.

Comparative Analysis: The Impact of Substitution

To fully appreciate the spectral features of the target molecule, it is instructive to compare its predicted spectrum with that of a key analog: 2,8-dimethylquinolin-4-amine (the unbrominated parent compound).[5]

Proton 6-Bromo-2,8-dimethylquinolin-4-amine (Predicted) 2,8-Dimethylquinolin-4-amine (Predicted) Rationale for Difference
H-3 ~6.3 ppm, singlet~6.3 ppm, singletThe local environment is identical, so little change is expected.
H-5 ~7.8 ppm, doublet (meta coupling, J≈2.5 Hz)~7.5 ppm, doublet (ortho coupling, J≈8.5 Hz)The removal of the deshielding bromine at C-6 causes an upfield shift. The coupling is now to H-6 (ortho), resulting in a much larger splitting constant.
H-6 (Substituted with Br)~7.2 ppm, triplet (or dd)A new signal appears. It is coupled to both H-5 and H-7 (ortho-coupling), leading to a more complex splitting pattern.
H-7 ~7.6 ppm, doublet (meta coupling, J≈2.5 Hz)~7.0 ppm, doublet (ortho coupling, J≈7.5 Hz)The removal of the bromine results in an upfield shift. The coupling is now to H-6 (ortho), giving a larger splitting constant.
2-CH₃ ~2.5 ppm, singlet~2.5 ppm, singletThe substituent at C-6 is distant, so minimal effect is expected.
8-CH₃ ~2.6 ppm, singlet~2.6 ppm, singletThe substituent at C-6 is distant, so minimal effect is expected.
4-NH₂ Broad singletBroad singletNo significant change is expected.

This comparison clearly demonstrates how the presence of the bromine atom at the C-6 position simplifies the splitting patterns of H-5 and H-7 (from ortho-coupled doublets/triplets to simpler meta-coupled doublets) and shifts them downfield.

Standard Experimental Protocol for Data Acquisition

Achieving high-quality, reproducible NMR data requires a standardized methodology. The following protocol is recommended for the analysis of quinoline derivatives.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add TMS as Internal Standard (0 ppm) prep2->prep3 prep4 Transfer to 5 mm NMR Tube prep3->prep4 acq1 Lock on Solvent Deuterium Signal prep4->acq1 acq2 Shim Magnetic Field for Homogeneity acq1->acq2 acq3 Acquire Free Induction Decay (FID) Data acq2->acq3 proc1 Apply Fourier Transform (FT) acq3->proc1 proc2 Phase Correction (Manual/Auto) proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integrate Signals proc3->proc4 proc5 Reference Spectrum to TMS (0 ppm) proc4->proc5

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often preferred over CDCl₃ for compounds with amine protons. The hydrogen bonding between the N-H protons and the DMSO solvent slows down the proton exchange rate, resulting in sharper, more easily identifiable N-H signals.[6]

  • Internal Standard: Tetramethylsilane (TMS) is used as a universal reference point (δ = 0.0 ppm) because it is chemically inert, volatile (easy to remove), and produces a single sharp signal that does not typically overlap with analyte signals.[2]

  • Shimming: This critical step involves adjusting currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume. Poor shimming leads to broad, distorted peaks and loss of resolution, which would obscure the fine splitting patterns essential for structural analysis.

Conclusion

The ¹H NMR spectrum of 6-Bromo-2,8-dimethylquinolin-4-amine provides a clear and definitive fingerprint for its structural verification. The key identifiers are a singlet for the H-3 proton, two meta-coupled doublets for the H-5 and H-7 protons in the aromatic region, and two distinct singlets for the methyl groups at the C-2 and C-8 positions. By comparing this spectral data with that of its unbrominated analog, the specific electronic and coupling effects of the C-6 bromo substituent are decisively confirmed. This guide underscores the power of ¹H NMR as a precise, reliable, and indispensable tool in modern chemical research and drug development.

References

  • Nowaczyk, A. et al. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available from: [Link]

  • Arjunan, V. et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Journals. Available from: [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H-NMR chemical shifts in ppm. Solvent CDCl 3. Available from: [Link]

  • Royal Society of Chemistry. (2014). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Available from: [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). 3. 1H NMR Spectroscopy. In Tables of Spectral Data for Structure Determination of Organic Compounds (pp. 1-135). Springer, Berlin, Heidelberg.
  • Royal Society of Chemistry. (2015). Supporting Information. Available from: [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

  • Silva, A. M. S. et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-428.
  • ResearchGate. (2024). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]

  • MDPI. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][1][7][8]triazol-5-yl)quinolin-4-amine. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. Available from: [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Brominated Quinolines: A High-Resolution vs. Low-Resolution Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Brominated quinolines are privileged scaffolds in modern drug discovery, serving as critical intermediates and active pharmaceutical ingredients (APIs). Recent breakthroughs have highlighted their efficacy as ATP synthase inhibitors against multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa[1], as well as potent GuaB inhibitors[2]. During the pharmacokinetic (PK) profiling and structural characterization of these compounds, mass spectrometry (MS) is the gold standard.

However, the choice of mass analyzer—High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF) versus Low-Resolution Tandem Mass Spectrometry (LRMS, e.g., Triple Quadrupole, QqQ)—dictates the type of data acquired. As an Application Scientist, navigating these platforms requires an understanding of both the fundamental gas-phase chemistry of the analyte and the instrumental physics. This guide objectively compares these platforms, detailing the fragmentation mechanisms of brominated quinolines and providing self-validating experimental protocols.

Fundamental Fragmentation Mechanisms of Brominated Quinolines

The structural elucidation of brominated quinolines relies on two primary gas-phase phenomena: the distinct isotopic signature of bromine and the predictable cleavage of the quinoline core.

  • Bromine Isotopic Signature : Natural bromine exists as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br. In positive electrospray ionization (ESI+), a monobrominated quinoline (e.g., 6-bromoquinoline) yields a characteristic doublet for the protonated precursor ion ([M+H]⁺) at m/z 208 and 210[3].

  • Primary Cleavage (Loss of HBr / Br•) : Upon collision-induced dissociation (CID), the weakest bond (C-Br) cleaves. The dominant pathway is the loss of neutral hydrogen bromide (HBr, -80/-82 Da) to yield the stable quinoline core fragment at m/z 128. A competing, albeit less favorable, radical-driven pathway involves the loss of a bromine radical (Br•, -79/-81 Da) to form a radical cation at m/z 129.

  • Secondary Cleavage (Quinoline Ring Opening) : The resulting quinoline core undergoes ring contraction and fragmentation, predominantly characterized by the expulsion of hydrogen cyanide (HCN, -27 Da) and acetylene (C₂H₂, -26 Da)[4]. For 6-bromoquinoline, the m/z 128 ion further fragments to m/z 101 (loss of HCN).

Fragmentation M Protonated 6-Bromoquinoline [M+H]+ m/z 208 (79Br) / 210 (81Br) F1 Loss of HBr (-80 / -82 Da) Quinoline Core C9H6N+ m/z 128 M->F1 - HBr F2 Loss of Br radical (-79 / -81 Da) Radical Cation C9H7N+• m/z 129 M->F2 - Br• F3 Loss of HCN (-27 Da) C8H5+ m/z 101 F1->F3 - HCN F4 Loss of C2H2 (-26 Da) C7H4N+ m/z 102 F1->F4 - C2H2

Fig 1: Primary and secondary MS/MS fragmentation pathways of protonated 6-bromoquinoline.

Technology Comparison: HRMS (Q-TOF) vs. LRMS (QqQ)

Selecting the appropriate MS platform depends entirely on the analytical goal: identifying unknown metabolites (HRMS) versus quantifying known APIs in biological matrices (LRMS). Q-TOF instruments provide exact mass measurements critical for distinguishing isobaric interferences, whereas QqQ instruments excel at filtering out matrix noise to achieve femtogram-level sensitivity.

Table 1: Comparative Performance Metrics
MetricQ-TOF (HRMS)Triple Quadrupole (QqQ)
Primary Application Structural elucidation, metabolite IDHigh-throughput PK quantification
Mass Accuracy < 5 ppm~ 0.1 Da
Resolution (FWHM) 30,000 – 50,000Unit resolution (~0.7 Da)
Sensitivity (LOD) Moderate (pg/mL range)Excellent (fg/mL range)
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Isotopic Fidelity High (resolves ⁷⁹Br/⁸¹Br fine structure)Low (monitors isolated transitions)

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols incorporate self-validating steps, including internal standard (IS) normalization and collision energy (CE) optimization.

Protocol A: Structural Elucidation via LC-ESI-Q-TOF MS

Objective : Confirm the exact elemental composition and map the fragmentation pathway of novel brominated quinoline derivatives. Causality & Logic : We utilize ESI in positive mode because the basic nitrogen of the quinoline ring is easily protonated. A Q-TOF analyzer is chosen to provide sub-5 ppm mass accuracy, which is essential for distinguishing the loss of HBr (79.926 Da) from potential isobaric fragment losses.

  • Sample Preparation : Dissolve the analyte in MS-grade Methanol:Water (50:50, v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as an abundant proton source, significantly enhancing ionization efficiency.

  • Chromatography : Inject 5 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

    • Self-Validation Step: Ensure the retention time coefficient of variation (CV) is <2% across triplicate injections using a known system suitability standard.

  • MS Acquisition (Data-Dependent Auto-MS/MS) :

    • Precursor Scan (MS1): Scan m/z 100-500. Identify the 1:1 isotopic doublet (e.g., 208.9/210.9).

    • Product Scan (MS2): Apply a ramped collision energy (CE) from 15 eV to 45 eV. Causality: Low CE preserves the intact quinoline core (m/z 128), while high CE drives the secondary loss of HCN (m/z 101), providing a complete structural picture in a single integrated spectrum.

Protocol B: High-Throughput Quantification via LC-ESI-QqQ (MRM)

Objective : Quantify brominated quinolines in plasma for pharmacokinetic (PK) studies. Causality & Logic : Triple quadrupole mass spectrometers operated in Multiple Reaction Monitoring (MRM) mode act as highly specific mass filters, eliminating biological matrix noise and providing maximum sensitivity[5].

  • Sample Preparation : Spike 50 µL of plasma with a deuterated internal standard (e.g., Quinoline-d7). Add 150 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 mins.

    • Self-Validation Step: The IS peak area must remain consistent (±15%) across all samples to validate extraction recovery and rule out matrix suppression.

  • MRM Optimization : Infuse the standard directly into the MS. Select the ⁷⁹Br isotope precursor (m/z 208) in Q1. Fragment in Q2 using argon collision gas. Monitor the most abundant stable fragment (m/z 128) in Q3.

  • Quantification : Construct a calibration curve from 1 ng/mL to 1000 ng/mL.

    • Self-Validation Step: The r² value must be ≥0.995, and Quality Control (QC) samples must fall within ±15% of their nominal concentration.

Workflow Prep Sample Prep (Protein Ppt) LC UHPLC Separation Prep->LC ESI ESI (+) Ionization LC->ESI Split Mass Analyzer ESI->Split QTOF Q-TOF (HRMS) Exact Mass Split->QTOF QQQ Triple Quad (QqQ) MRM Mode Split->QQQ Data1 Structural Elucidation QTOF->Data1 Data2 PK / High-Throughput Quantification QQQ->Data2

Fig 2: Parallel MS workflows comparing HRMS (Q-TOF) and LRMS (QqQ) for quinoline analysis.

Quantitative Data Analysis

The following table summarizes the optimized MRM transitions and collision energies for our model compound, 6-bromoquinoline. By monitoring the loss of HBr from both the ⁷⁹Br and ⁸¹Br isotopes, researchers can create a highly specific quantifier/qualifier ratio that ensures peak purity even in complex matrices.

Table 2: Characteristic MRM Transitions for 6-Bromoquinoline (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Purpose
208.0 ([M+H]⁺, ⁷⁹Br)128.0HBr (80 Da)25Primary Quantifier
210.0 ([M+H]⁺, ⁸¹Br)128.0HBr (82 Da)25Secondary Qualifier
208.0 ([M+H]⁺, ⁷⁹Br)101.0HBr + HCN (107 Da)40Structural Confirmation

References

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing). 4

  • Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa. PMC/NIH. 1

  • Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide. Benchchem. 3

  • Discovery of GuaB inhibitors with efficacy against Acinetobacter baumannii infection. mBio. 2

  • Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor. NCBI. 5

Sources

A Comparative Guide to HPLC Method Development for Purity Testing of 6-Bromo-2,8-dimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1] 6-Bromo-2,8-dimethylquinolin-4-amine is a heterocyclic compound belonging to the quinoline class, which is a common scaffold in a variety of pharmacologically active molecules.[2] The analysis of such compounds, particularly those containing a basic amine functional group, presents unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). The primary amine group can engage in secondary interactions with residual silanol groups on the silica-based stationary phase, often leading to poor peak shape, or "tailing".

This guide provides an in-depth, comparative analysis of the strategic decisions involved in developing a robust and reliable stability-indicating HPLC method for the purity assessment of 6-Bromo-2,8-dimethylquinolin-4-amine. We will navigate the process from initial column screening to mobile phase optimization and culminate in a forced degradation study to ensure the method's specificity, adhering to the principles outlined by the International Council for Harmonisation (ICH).[3][4]

Part 1: Foundational Strategy - Column and Mobile Phase Screening

The cornerstone of any successful HPLC method is the selection of an appropriate stationary phase, which dictates the selectivity of the separation.[5] For an aromatic and basic compound like 6-Bromo-2,8-dimethylquinolin-4-amine, several interaction mechanisms can be exploited. Our initial screening, therefore, compares three distinct column chemistries to identify the most suitable candidate for method optimization.

Experimental Protocol: Column Screening
  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) was used.

  • Columns Evaluated:

    • Method A: Standard C18 (e.g., 4.6 x 150 mm, 5 µm) - A general-purpose column relying on hydrophobic interactions.[6]

    • Method B: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) - Offers alternative selectivity through π-π interactions with the aromatic quinoline ring.[7]

    • Method C: Polar-Embedded C18 (e.g., 4.6 x 150 mm, 5 µm) - Designed to provide better peak shape for basic compounds and compatibility with highly aqueous mobile phases.[5]

  • Standard and Sample Preparation:

    • A stock solution of 6-Bromo-2,8-dimethylquinolin-4-amine reference standard (100 µg/mL) was prepared in a 50:50 (v/v) mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating the analyte's amine group and suppressing silanol interactions, thereby improving peak symmetry.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

G cluster_workflow Column Screening Workflow Analyte Analyte: 6-Bromo-2,8-dimethylquinolin-4-amine Prep Prepare Sample (100 µg/mL in ACN/Water) Analyte->Prep HPLC HPLC System (Gradient, 1.0 mL/min, 30°C) Prep->HPLC C18 Method A: Standard C18 HPLC->C18 Inject & Run Phenyl Method B: Phenyl-Hexyl HPLC->Phenyl Inject & Run Polar Method C: Polar-Embedded C18 HPLC->Polar Inject & Run Analysis Analyze Chromatographic Performance C18->Analysis Phenyl->Analysis Polar->Analysis Result Select Optimal Column (Best Peak Shape & Resolution) Analysis->Result

Caption: Column screening workflow for initial method development.

Comparative Data: Column Performance
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (Polar-Embedded C18)
Retention Time (min) 12.5413.8812.15
Tailing Factor (Asymmetry) 1.851.421.15
Theoretical Plates (N) 450062008500
Resolution (Rs) with Impurity 1 1.92.83.5

Analysis and Selection:

The data clearly indicates the superiority of the Polar-Embedded C18 column (Method C) . It produced the most symmetrical peak (Tailing Factor of 1.15), the highest efficiency (Theoretical Plates > 8000), and the best resolution between the main analyte peak and a closely eluting process impurity. The Phenyl-Hexyl column (Method B) showed improved performance over the standard C18, likely due to favorable π-π interactions, but could not match the peak shape provided by the polar-embedded phase. The significant tailing on the standard C18 column (Method A) confirms the expected challenging interaction between the basic amine and residual silanols. Therefore, the Polar-Embedded C18 column was selected for further optimization.

Part 2: Fine-Tuning the Separation - Mobile Phase Optimization

With a suitable column selected, the next step is to optimize the mobile phase to ensure robustness and achieve the desired separation in an efficient run time. This involves evaluating the organic modifier and the pH of the aqueous phase.[8][9]

Experimental Protocol: Mobile Phase Optimization

Using the Polar-Embedded C18 column, the following conditions were systematically varied:

  • Organic Modifier Comparison:

    • Condition C1 (Acetonitrile): 0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile.

    • Condition C2 (Methanol): 0.1% Formic Acid in Water / 0.1% Formic Acid in Methanol.

  • pH Comparison (using Acetonitrile):

    • Condition P1 (pH ~2.8): 0.1% Formic Acid in Water (pH adjusted with ammonia if needed).

    • Condition P2 (pH 4.5): 10 mM Ammonium Acetate in Water.

  • Gradient Optimization: The gradient profile was adjusted for each condition to ensure elution of the main peak between 5 and 10 minutes for optimal throughput.

Comparative Data: Mobile Phase Effects
ConditionOrganic ModifierAqueous pHRetention Time (min)Tailing FactorResolution (Rs) with Impurity 1
C1 Acetonitrile~2.88.921.123.6
C2 Methanol~2.810.251.183.1
P2 Acetonitrile4.59.811.352.9

Analysis and Final Method Selection:

Acetonitrile (Condition C1) provided a shorter retention time and slightly better resolution and peak shape compared to methanol (Condition C2). The low pH mobile phase using formic acid (Condition C1) yielded a significantly better peak shape and resolution than the ammonium acetate buffer at pH 4.5 (Condition P2). At the higher pH, the deprotonation of residual silanols increases, leading to more pronounced tailing. Based on these results, the optimal mobile phase was determined to be a gradient of acetonitrile and water containing 0.1% formic acid.

Part 3: Ensuring Specificity - Forced Degradation Studies

A critical component of a purity method is its ability to be "stability-indicating," meaning it can separate the intact API from any degradation products that may form over time or under stress.[10] Forced degradation studies are performed as mandated by ICH guideline Q1A(R2) to demonstrate this capability.[4][11]

Experimental Protocol: Forced Degradation

The 6-Bromo-2,8-dimethylquinolin-4-amine sample was subjected to the following stress conditions, with the goal of achieving 5-20% degradation:[11]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample kept at 105 °C for 48 hours.

  • Photolytic Degradation: Sample exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light as per ICH Q1B.[3]

After exposure, samples were diluted with the mobile phase to the target concentration and analyzed using the final optimized method.

G cluster_workflow Forced Degradation Logic API API Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress Degraded Generate Degraded Samples Stress->Degraded HPLC Analyze using Final Optimized HPLC Method Degraded->HPLC Check Are Degradants Resolved from API Peak? HPLC->Check Yes Yes Check->Yes > Rs 2.0 No No Check->No < Rs 2.0 MethodOK Method is Stability-Indicating Yes->MethodOK Reoptimize Re-optimize Method No->Reoptimize

Caption: Logic flow for establishing a stability-indicating method.

Summary of Forced Degradation Results
Stress Condition% Assay of Main Peak% Total DegradationComments
Acid Hydrolysis 91.5%8.5%Two major degradant peaks observed, well-resolved (Rs > 4.0).
Base Hydrolysis 88.2%11.8%One major degradant peak observed, well-resolved (Rs > 5.0).
Oxidative 85.7%14.3%Multiple minor degradant peaks, all resolved from the main peak.
Thermal 98.9%1.1%Compound is highly stable to dry heat; no significant degradation.
Photolytic 94.6%5.4%One minor degradant peak observed, well-resolved (Rs > 3.0).

Analysis:

The final method successfully separated the 6-Bromo-2,8-dimethylquinolin-4-amine peak from all process-related impurities and stress-induced degradants. The peak purity analysis via DAD confirmed that the main analyte peak was spectrally pure in all stressed samples, providing definitive evidence that the method is stability-indicating and fit for its intended purpose.

Final Optimized HPLC Method and Conclusion

This systematic investigation, comparing various column chemistries and mobile phase compositions, has led to a robust, specific, and stability-indicating HPLC method for the purity analysis of 6-Bromo-2,8-dimethylquinolin-4-amine.

Final Method Parameters:

  • Column: Polar-Embedded C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD at 254 nm

  • Injection Volume: 10 µL

System Suitability Criteria:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 5000

  • %RSD of 5 replicate injections: ≤ 2.0%

The comparative data strongly supports the use of a polar-embedded C18 column with a low-pH acetonitrile/water mobile phase for this analysis. This combination effectively mitigates the peak tailing associated with the basic amine analyte while providing excellent resolving power for potential impurities and degradants. The successful outcome of the forced degradation study validates this method as stability-indicating, making it suitable for use in quality control and stability testing throughout the drug development lifecycle. This guide underscores the principle that a methodical, comparative approach is essential for developing high-quality analytical methods for challenging pharmaceutical compounds.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • HPLC Method Development For Basic Molecules: A Case Study. (2025, June 15). PharmaGuru. Retrieved March 7, 2024, from [Link]

  • HPLC Column Selection Guide. (n.d.). Welch Materials, Inc. Retrieved March 7, 2024, from [Link]

  • Jain, R., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 7, 2024, from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved March 7, 2024, from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025, August 5). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation. Retrieved March 7, 2024, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 7, 2024, from [Link]

  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho. Retrieved March 7, 2024, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 7, 2024, from [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (2020). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • HPLC Column Selection. (2020, November 11). LCGC International. Retrieved March 7, 2024, from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved March 7, 2024, from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022, July 15). ijsred.com. Retrieved March 7, 2024, from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved March 7, 2024, from [Link]

Sources

Biological Efficacy of 6-Bromo vs. 6-Chloro Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinolines represent a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. When optimizing these structures, substitution at the 6-position with halogens—specifically bromine (Br) or chlorine (Cl)—profoundly impacts the molecule's pharmacodynamics, target binding affinity, and metabolic stability. This guide provides an objective, data-driven comparison of 6-bromo and 6-chloro quinoline derivatives, detailing their structure-activity relationships (SAR) across anticancer, antimicrobial, and antiparasitic applications.

Physicochemical Foundations

The biological divergence between 6-bromo and 6-chloro derivatives is fundamentally driven by their atomic properties. The choice of halogen dictates the steric bulk, electron density of the quinoline ring, and the lipophilicity of the entire molecule ()[1].

Table 1: Physicochemical Properties of Halogen Substituents at the 6-Position

PropertyChlorine (Cl)Bromine (Br)Biological Implications
Van der Waals Radius 1.75 Å1.85 ÅBromine provides greater steric bulk, enhancing van der Waals contacts in hydrophobic protein pockets but potentially introducing steric hindrance[1].
Electronegativity (Pauling) 3.162.96Chlorine exerts a stronger electron-withdrawing effect, significantly modulating the pKa of the quinoline nitrogen and altering aqueous solubility[1].
Lipophilicity (Hansch-Leo π) +0.71+0.86Bromine increases membrane permeability, enhancing cellular uptake but potentially increasing non-specific binding and off-target toxicity[1].

Comparative Biological Efficacy

Antimicrobial & Antifungal Activity

In the development of antimicrobial agents, lipophilicity plays a critical role in penetrating thick fungal cell walls. Experimental data on 4-hydroxy-2-quinolone analogs demonstrates that the 6-bromo derivative is significantly more potent than its 6-chloro counterpart. For example, against the fungal strain A. flavus, the 6-bromo nonyl analog exhibited an IC50 of 1.05 µg/mL, compared to 4.60 µg/mL for the 6-chloro analog—making the brominated version over four times more effective ()[2].

Anticancer Activity (Kinase & Topoisomerase Inhibition)

Halogenated quinolines are highly effective at inducing apoptosis in tumor cells by targeting DNA topoisomerase I and Receptor Tyrosine Kinases (RTKs) like EGFR.

  • 6-Chloro Derivatives : Often present a balanced profile of activity and metabolic stability. Specific 6-chloro-4-methylquinoline derivatives have achieved potent mutant EGFR kinase inhibition with an IC50 of 0.91 µM ()[3].

  • 6-Bromo Derivatives : Frequently exhibit stronger halogen bonding within the ATP-binding pocket of kinases. In studies of quinoline hydrazone analogues evaluated against NCI-60 human cancer cell lines, both 6-bromo and 6-chloro variants showed excellent cytotoxicity, but the distinct polarizability of bromine often leads to tighter target engagement ()[4].

G Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR ATP ATP Binding Pocket EGFR->ATP Inhibitor 6-Bromo/6-Chloro Quinoline Derivative Inhibitor->ATP Competitive Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK) Inhibitor->Downstream Blocks ATP->Downstream Active Kinase Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Pathway Arrest

EGFR kinase inhibition pathway by 6-halogenated quinoline derivatives.

Antiparasitic Activity

In antiparasitic research targeting Trypanosoma brucei, the steric bulk at the 6-position is a strict requirement for target engagement. Replacing a 6-bromo substituent with a chlorine atom resulted in only a minor reduction in Trypanothione Reductase inhibition. However, replacing the halogen entirely with hydrogen or fluorine led to a complete loss of activity, confirming that the larger halogens (Br, Cl) are essential for surface contact with the parasitic enzyme ()[5].

Experimental Protocols: Synthesis & In Vitro Evaluation

To rigorously compare 6-bromo and 6-chloro quinolines, a standardized, self-validating workflow is required. The following methodology ensures that observed biological differences are strictly attributable to the halogen substitution.

Workflow Synthesis 1. Chemical Synthesis (Condensation/Amination) Purification 2. Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro 3. In Vitro Assays (NCI-60, MIC/IC50) Purification->InVitro Docking 4. Molecular Docking (Target Binding Affinity) InVitro->Docking Data 5. SAR Analysis (6-Br vs 6-Cl Comparison) InVitro->Data Docking->Data

Experimental workflow for synthesizing and evaluating 6-substituted quinoline derivatives.

Step 1: Synthesis of 6-Halogenated Quinoline Hydrazones
  • Procedure : Condense 6-bromo- or 6-chloro-2-methyl-quinolin-4-yl-hydrazine (1.0 eq) with 2-aryl-5-methyl-1,3-oxazole-4-carbaldehyde (1.1 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid and reflux for 4-6 hours.

  • Causality : Glacial acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the carbaldehyde. This increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the hydrazine nitrogen. The 6-position halogens (Br or Cl) remain highly stable under these mildly acidic conditions, preventing unwanted dehalogenation.

  • Self-Validation : The reaction's success is internally validated by the disappearance of the starting material on TLC and the emergence of a distinct imine proton singlet (δ 8.2–8.5 ppm) in the 1H NMR spectrum.

Step 2: In Vitro Cytotoxicity Assay (MTT Protocol)
  • Procedure : Seed human cancer cell lines (e.g., MDA-MB-231) in 96-well plates at 1×104 cells/well. Incubate for 24h at 37°C. Treat with serial dilutions (0.1 µM to 100 µM) of the purified 6-bromo and 6-chloro derivatives. Incubate for 48h. Add MTT reagent (5 mg/mL), incubate for 4h, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.

  • Causality : The MTT assay measures the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. Because 6-halogenated quinolines induce apoptosis via kinase inhibition, the loss of metabolic activity directly correlates with the compound's target engagement and efficacy.

  • Self-Validation : The inclusion of a 0.1% DMSO vehicle control ensures that observed cytotoxicity is driven by the quinoline derivative, not solvent toxicity. A positive control (e.g., Doxorubicin) validates the dynamic range and sensitivity of the assay.

Step 3: Molecular Docking (Target Validation)
  • Procedure : Utilize AutoDock Vina to dock the synthesized ligands into the ATP-binding site of EGFR (PDB ID: 1M17).

  • Causality : Computational docking explains the in vitro IC50 differences by quantifying the binding free energy ( ΔG ) and visualizing specific halogen bonds (e.g., Br/Cl interactions with gatekeeper residues like Thr790).

References

  • Title : Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs Source : MDPI URL :[Link]

  • Title : Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking Source : PubMed / NIH URL :[Link]

  • Title : Review on recent development of quinoline for anticancer activities Source : Arabian Journal of Chemistry / ScienceDirect URL :[Link]

  • Title : Investigation of Trypanothione Reductase as a Drug Target in Trypanosoma brucei Source : PMC / NIH URL : [Link]

Sources

IR spectroscopy characteristic peaks for 4-aminoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: ATR-FTIR vs. Transmission FT-IR for the Characterization of 4-Aminoquinolines

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge

4-Aminoquinolines, including critical active pharmaceutical ingredients (APIs) like chloroquine (CQ) and hydroxychloroquine (HCQ), are fundamental to antimalarial, antiviral, and rheumatological therapies[1],[2]. In pharmaceutical development and quality control (QC), Fourier-Transform Infrared (FT-IR) spectroscopy is the gold standard for verifying the structural identity and purity of these compounds[1],[3].

However, the choice of sampling accessory—Attenuated Total Reflectance (ATR) versus traditional Transmission (KBr Pellet) —profoundly impacts spectral quality, workflow efficiency, and data integrity[4],[5]. This guide objectively compares these two methodologies, providing mechanistic insights and validated protocols for 4-aminoquinoline analysis.

Spectral Fingerprint: Characteristic Peaks of 4-Aminoquinolines

Before comparing the instrumental techniques, it is crucial to establish the baseline spectral data. The 4-aminoquinoline scaffold yields a highly specific IR fingerprint driven by its quinoline ring, secondary amine, and halogen substituents[6],[7].

Table 1: Characteristic IR Absorption Peaks of 4-Aminoquinolines (CQ/HCQ)

Functional GroupWavenumber (cm⁻¹)Molecular Origin & Causality
O-H Stretch 3200 – 3400Present in HCQ; often appears as a broad band due to intermolecular hydrogen bonding[1],[8].
N-H Stretch ~3200 – 3300Secondary amine stretching; critical for confirming the 4-amino substitution[9],[7].
C=N Stretch 1590 – 1690Imine-like stretching within the heteroaromatic quinoline ring system[7],[10].
C=C Stretch 1444 – 1612Aromatic ring stretching vibrations; highly stable and reliable for basic identification[1],[9].
C-N Stretch 1100 – 1390Aliphatic and aromatic carbon-nitrogen bonds linking the side chain to the core[9],[10].
C-Cl Stretch 600 – 850Halogen substituent on the quinoline ring; appears in the fingerprint region[11],[9].

Product Performance Comparison: ATR vs. KBr Transmission

While KBr pellets have historically populated spectral libraries, modern pharmaceutical labs are rapidly adopting ATR-FTIR[4],[5]. The table below compares their operational performance.

Table 2: Performance Metrics for API Analysis

Performance MetricATR-FTIR (Diamond Crystal)Transmission FT-IR (KBr Pellet)
Sample Preparation None (Direct application)[12],[13]Extensive (Milling, pressing)[5]
Analysis Time < 1 minute5 – 10 minutes
Sample Recovery High (Non-destructive)Low (Embedded in matrix)
Spectral Artifacts Peak intensity skew at high wavenumbersMoisture bands, pressure polymorphism[14]
Reproducibility High (Controlled by pressure anvil)Variable (Highly operator-dependent)[12]
Optimal Use Case High-throughput QC, polymorph screeningHigh-fidelity reference library generation[4]

Mechanistic Insights & Causality (E-E-A-T)

As an analytical scientist, understanding why a technique behaves a certain way is more important than simply running the instrument.

The KBr Moisture Trap

Potassium bromide is highly hygroscopic. When preparing KBr pellets, the matrix rapidly absorbs atmospheric moisture[12],[5]. This introduces a massive, broad O-H stretching band between 3500 and 3200 cm⁻¹[14]. Because the critical diagnostic peaks for 4-aminoquinolines (N-H and O-H stretches) reside in this exact region, KBr moisture can completely mask the API's structural markers, leading to false-negative QC results[9],[14].

Causality Hygro Hygroscopic KBr Matrix Water Moisture Absorption Hygro->Water Masking Broad O-H Band (3500-3200 cm⁻¹) Water->Masking Obscure Masks API N-H/O-H Peaks Masking->Obscure

Fig 1: Logical causality of moisture interference in KBr pellet spectroscopy.

The Physics of ATR Penetration

ATR relies on an evanescent wave projecting from a high-refractive-index crystal (e.g., Diamond or Germanium) into the sample[5],[13]. The penetration depth of this wave is directly proportional to the wavelength. Consequently, at higher wavenumbers (shorter wavelengths, e.g., 3300 cm⁻¹), the wave penetrates less deeply than at lower wavenumbers (e.g., 600 cm⁻¹). This causes the N-H and O-H peaks of 4-aminoquinolines to appear artificially weaker in raw ATR spectra compared to transmission spectra[13]. This must be corrected algorithmically.

Self-Validating Experimental Workflows

Workflow cluster_ATR ATR-FTIR Workflow cluster_KBr Transmission (KBr) Workflow Start 4-Aminoquinoline API ATR1 Place on Diamond Crystal Start->ATR1 KBr1 Grind with Dry KBr (1:100) Start->KBr1 ATR2 Apply Optimal Pressure ATR1->ATR2 ATR3 Collect Spectrum ATR2->ATR3 Compare Spectral Evaluation & Peak Assignment ATR3->Compare KBr2 Press into Transparent Pellet KBr1->KBr2 KBr3 Collect Spectrum KBr2->KBr3 KBr3->Compare

Fig 2: Comparative workflow of ATR-FTIR versus KBr pellet transmission for API analysis.

Protocol A: High-Fidelity KBr Pellet Preparation

Use this protocol when generating absolute reference spectra for regulatory submissions.

  • Desiccation : Dry spectroscopic-grade KBr at 105°C for 24 hours to eliminate baseline-distorting moisture[5].

  • Weighing : Measure 1–2 mg of 4-aminoquinoline API and 100–200 mg of KBr. Causality: A 1:100 ratio prevents total absorption and ensures the Beer-Lambert law remains linear[4],[13].

  • Milling : Gently grind the mixture in an agate mortar. Causality: Avoid excessive shear force, which can induce polymorphic transformations or mechanochemical degradation of the API[14].

  • Pressing : Transfer to a die and apply 10 tons of pressure under a vacuum for 2–3 minutes to fuse the KBr into a transparent, scatter-free disc[5].

  • Acquisition : Scan from 4000 to 400 cm⁻¹ using a blank KBr pellet as the background.

Protocol B: Rapid ATR-FTIR Analysis

Use this protocol for routine QC, formulation screening, and high-throughput environments.

  • Background Collection : Clean the diamond ATR crystal with isopropanol and collect a background spectrum in ambient air[5].

  • Sample Loading : Place 2–5 mg of neat 4-aminoquinoline powder directly onto the crystal[12],[13].

  • Compression : Lower the pressure anvil until the integrated force gauge indicates optimal contact. Causality: Intimate contact is mandatory because the evanescent wave only penetrates 0.5 – 2.0 µm into the sample; insufficient pressure leads to low signal-to-noise ratios[5],[13].

  • Acquisition & Correction : Scan from 4000 to 400 cm⁻¹. Apply an "ATR Correction" algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth, ensuring comparability with historical transmission libraries[13].

References

  • Source: chemrxiv.
  • Title: FTIR spectra: (A) Chloroquine-nanocomposit (NPCq), (B)...
  • Source: preprints.
  • Source: dergipark.org.
  • Source: ijpca.
  • Title: Synthesis and Structure–Activity Relationship (SAR)
  • Source: researchgate.
  • Source: jetir.
  • Source: nih.
  • Title: What Is The Purpose Of Making Kbr Pellets For Ftir?
  • Source: specac.
  • Title: Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?
  • Title: Attenuated Total Reflection (ATR)
  • Source: scribd.

Sources

Crystal Structure Determination of 6-Bromo-2,8-dimethylquinolin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in solid-state characterization, I frequently encounter the crystallographic bottlenecks associated with rigid, planar pharmacophores. 6-Bromo-2,8-dimethylquinolin-4-amine (CAS 1189107-50-3) is a prime example of a challenging, yet highly valuable, intermediate used in the synthesis of kinase inhibitors and antimalarial agents.

Structurally, this molecule features a hydrogen-bond donating primary amine, a hydrogen-bond accepting quinoline nitrogen, and a heavy bromine atom. Similar 4-aminoquinoline derivatives are notorious for forming corrugated, hydrogen-bonded "tapes" and exhibiting rapid, unidirectional π-π stacking in solution[1]. This strong directional bonding often causes the compound to crash out of solution as fragile, twinned micro-needles or insoluble powders, rendering traditional structural analysis incredibly difficult.

This guide objectively compares the three primary analytical modalities for determining the crystal structure of 6-Bromo-2,8-dimethylquinolin-4-amine: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) .

Mechanistic Comparison: Choosing the Right Diffraction Modality

To understand why a specific technique succeeds or fails with 6-Bromo-2,8-dimethylquinolin-4-amine, we must examine the underlying physics of how the incident beam interacts with the sample.

SCXRD: The Gold Standard

SCXRD relies on the interaction between X-ray photons and the electron clouds of the target atoms[2]. Because X-rays scatter relatively weakly, a large diffracting volume (typically >50 µm) is required to achieve a sufficient signal-to-noise ratio[2].

  • The Causality of Choice: If you can successfully grow a large crystal, SCXRD is unmatched. The heavy bromine atom at the 6-position provides strong anomalous dispersion ( Δf′′ ), which allows for the unambiguous determination of the molecule's absolute configuration.

MicroED: The Paradigm Shift

MicroED utilizes a beam of electrons in a Cryo-Transmission Electron Microscope (Cryo-TEM)[3]. Electrons interact with both the electron cloud and the positively charged nucleus (the electrostatic potential).

  • The Causality of Choice: This dual interaction results in scattering cross-sections that are approximately 104 to 105 times stronger than X-rays[4]. Consequently, MicroED can extract high-resolution 3D structural data from crystals that are one-billionth the size of those required for SCXRD[5]. For a compound like 6-Bromo-2,8-dimethylquinolin-4-amine that naturally forms microcrystalline powders, MicroED entirely bypasses the months-long crystal-growing bottleneck[3].

PXRD with Rietveld Refinement: The Bulk Validator

PXRD directs X-rays at a bulk powder, collapsing 3D diffraction data into a 1D diffractogram.

  • The Causality of Choice: While it cannot easily solve de novo structures of highly flexible molecules due to peak overlap, the rigid quinoline core of our target molecule makes it a candidate for Crystal Structure Prediction (CSP) combined with Rietveld refinement. However, its primary utility remains in bulk phase identification and polymorph screening rather than primary structure elucidation.

Physics Xray X-ray Beam (Photons) InteractionX Interacts with Electron Cloud Xray->InteractionX Electron Electron Beam (e-) InteractionE Interacts with Nucleus & e- Cloud Electron->InteractionE ScatteringX Weak Scattering Requires Large Volume InteractionX->ScatteringX ScatteringE Strong Scattering (~10^4x) Sub-micron Volume OK InteractionE->ScatteringE ResultX SCXRD Data (Absolute Config via Br) ScatteringX->ResultX ResultE MicroED Data (High Res from Powder) ScatteringE->ResultE

Caption: Mechanistic comparison of X-ray vs. Electron diffraction physics and their structural outputs.

Quantitative Performance Matrix

The following table summarizes the operational and performance metrics of each technique when applied to small-molecule APIs.

ParameterSCXRDMicroEDPXRD (+ Rietveld)
Optimal Crystal Size > 50 µm0.1 – 0.5 µmBulk Powder (Polycrystalline)
Interaction Mechanism Photons vs. Electron CloudElectrons vs. Electrostatic PotentialPhotons vs. Electron Cloud
Data Dimensionality 3D3D1D (Collapsed)
Resolution Limit Sub-angstrom (< 0.8 Å)Sub-angstrom (~ 0.8 Å)Low (Requires CSP models)
Sample Prep Time Weeks to Months (Growing)Minutes to HoursMinutes
Primary Advantage Absolute configurationSolves structures from powders overnightBulk polymorph screening

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, crystallographic workflows must be treated as self-validating systems. Below are the optimized protocols for determining the structure of 6-Bromo-2,8-dimethylquinolin-4-amine.

Protocol A: Single-Crystal X-ray Diffraction (SCXRD)
  • Solvent Screening & Crystallization: Dissolve the compound in a polar aprotic solvent (e.g., Ethyl Acetate) to disrupt strong intermolecular N-H...N hydrogen bonds. Slowly diffuse a non-polar antisolvent (e.g., Heptane) into the mixture.

    • Causality: Slow vapor diffusion limits the supersaturation rate, promoting 3D nucleation rather than rapid 1D growth (which causes fine needles).

  • Crystal Harvesting & Cryoprotection: Select a single, un-twinned crystal (>50 µm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a goniometer loop.

  • Data Collection: Flash-cool the crystal to 100 K under a nitrogen stream and irradiate with Cu-Kα radiation ( λ=1.5418 Å).

    • Causality: Cryo-cooling minimizes the Debye-Waller factor (thermal motion of atoms), drastically improving high-angle resolution. Cu-Kα radiation is specifically chosen to maximize the anomalous scattering signal of the Bromine atom.

  • Self-Validation & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the model using least-squares minimization (SHELXL).

    • Validation Check: The structure is considered valid only if the internal agreement factor ( Rint​ ) is < 0.05, the final R1​ value is < 5%, and the Flack parameter is near 0 (confirming absolute stereochemistry).

Protocol B: Microcrystal Electron Diffraction (MicroED)
  • Grid Preparation: Take the raw, precipitated powder of 6-Bromo-2,8-dimethylquinolin-4-amine. Mechanically crush it between two glass slides and dust it directly onto a holey carbon TEM grid.

    • Causality: Mechanical grinding easily cleaves the brittle microcrystals into sub-micron fragments (100–500 nm) that are transparent to the electron beam, preventing complete beam absorption[3].

  • Plunge Freezing (Optional but Recommended): Vitrify the grid in liquid ethane.

    • Causality: While the quinoline core is relatively stable, the cryogenic environment protects the organic framework from electron-induced radiation damage during data collection.

  • Continuous Rotation Data Collection: Insert the grid into a Cryo-TEM operating at 200 kV. Identify a suitable nanocrystal and continuously rotate the stage (e.g., 0.5°/second) while collecting diffraction frames on a direct electron detector.

    • Causality: Continuous rotation is critical; it ensures that reflections are fully integrated across their rocking curve and significantly minimizes dynamical scattering (multiple scattering events) which can distort intensity data[4].

  • Self-Validation & Refinement: Process the frames using DIALS or XDS.

    • Validation Check: Successful indexing of the unit cell with a low Rmerge​ value validates the data quality. The structure is then solved using standard X-ray crystallographic software, adjusting the scattering factors for electrons.

Workflow Start Synthesize 6-Bromo-2,8-dimethylquinolin-4-amine Assess Assess Crystal Size Start->Assess Large > 50 µm Single Crystals Assess->Large Slow Crystallization Small < 1 µm Microcrystals / Powder Assess->Small Rapid Precipitation SCXRD SCXRD (Gold Standard, High Res) Large->SCXRD MicroED MicroED (Cryo-TEM, 3D ED) Small->MicroED 3D Structure Needed PXRD PXRD + Rietveld (1D Data, CSP needed) Small->PXRD Bulk Phase ID

Caption: Decision matrix for selecting the optimal crystallographic technique based on sample morphology.

Conclusion

For the structural elucidation of 6-Bromo-2,8-dimethylquinolin-4-amine, the choice of technique is dictated entirely by the success of crystallization. If large, pristine crystals can be isolated, SCXRD remains the undisputed gold standard, leveraging the bromine atom to provide absolute stereochemical certainty. However, because this molecule is highly prone to crashing out as a microcrystalline powder due to strong intermolecular hydrogen bonding, MicroED represents a transformative alternative. By extracting high-resolution 3D data directly from sub-micron powders, MicroED eliminates the crystallization bottleneck, accelerating the drug development pipeline.

References

  • 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine . MDPI. 1

  • SCXRD vs MicroED Comparison for Crystallography Research . Creative Biostructure. 2

  • Obtaining Crystal Structures of Drug Compounds With Microcrystal Electron Diffraction . Technology Networks. 3

  • Electron Diffraction and Crystallographic Analysis Services . Triclinic Labs. 5

  • Structure Determination of Biogenic Crystals Directly from 3D Electron Diffraction Data . Cardiff University. 4

Sources

Comparison of 2,8-dimethyl vs 2-methyl quinoline reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of heterocyclic reactivity is a cornerstone of rational drug design and chemical synthesis. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks arising from subtle structural variations in starting materials. While 2-methylquinoline (2-MQ) and 2,8-dimethylquinoline (2,8-DMQ) share the same aromatic core, the addition of a single methyl group at the 8-position fundamentally rewrites the molecule's kinetic and thermodynamic behavior.

This guide objectively compares the reactivity profiles of these two compounds, providing causality-driven insights and self-validating experimental protocols to guide your synthetic strategies.

Structural and Physicochemical Profiling

The reactivity of quinoline derivatives is dictated by the electron density at the nitrogen atom and the CH-acidity of their alkyl substituents. 2-MQ features a highly reactive methyl group at the C-2 position, activated by the electron-withdrawing nature of the adjacent imine-like nitrogen. It exhibits a pKa of 5.83, indicating moderate basicity and controlled chemical reactivity[1].

In contrast, 2,8-DMQ introduces a methyl group at the peri-position (C-8). While the inductive electron-donating effect of a second methyl group should theoretically increase the intrinsic basicity of the nitrogen, the physical reality is dictated by steric hindrance . Differential mobility spectrometry (DMS) studies have demonstrated that 8-substituted quinolines exhibit significantly lower clustering propensity with aqueous solvents; the steric bulk physically prevents water molecules from effectively solvating the protonated nitrogen[2].

Table 1: Quantitative Physicochemical Comparison
Property2-Methylquinoline (2-MQ)2,8-Dimethylquinoline (2,8-DMQ)Causality / Impact
Molecular Weight 143.18 g/mol 157.21 g/mol Determines stoichiometric calculations.
pKa (Aqueous) ~5.83~5.8 - 6.0Inductive effects slightly raise intrinsic basicity in 2,8-DMQ.
LogP 2.59~3.02,8-DMQ exhibits higher lipophilicity due to the extra methyl group.
N-Solvation Energy HighLowThe 8-methyl group sterically blocks solvent coordination[2].
Primary Role Versatile nucleophile / ligandSterically hindered building block2-MQ is preferred for metal catalysis and N-alkylation.

Reactivity Pillar I: The Peri-Effect on Nucleophilicity and Coordination

The most profound divergence between 2-MQ and 2,8-DMQ lies in their ability to act as nucleophiles or ligands.

N-Alkylation (Menschutkin Reaction): 2-MQ readily undergoes quaternization with alkyl halides to form stable quaternary ammonium salts. However, in 2,8-DMQ, the steric clash between the incoming electrophile and the 8-methyl group creates an insurmountable activation energy barrier. Despite having a lone pair, 2,8-DMQ acts as a "non-nucleophilic base" in many contexts.

Metal Coordination: Lanthanide shift reagent studies (e.g., using Eu(fod)3​ ) reveal that the coordinating ability of quinolines is dominated by steric circumstances rather than electronic effects. The rigid 8-methyl group in 2,8-DMQ dramatically hinders the access of bulky metal complexes, making it a vastly inferior ligand compared to the relatively unhindered 2-MQ[3].

G cluster_2MQ 2-Methylquinoline (2-MQ) cluster_28DMQ 2,8-Dimethylquinoline (2,8-DMQ) N1 Accessible N Lone Pair E1 Electrophile (e.g., MeI) N1->E1 P1 Rapid N-Alkylation E1->P1 N2 Sterically Shielded N E2 Electrophile (e.g., MeI) N2->E2 Steric Clash P2 Reaction Blocked E2->P2

Steric influence of the 8-methyl group on nitrogen nucleophilicity.

Reactivity Pillar II: C-H Functionalization at the 2-Position

Both compounds possess a reactive 2-methyl group capable of undergoing Doebner-Miller-type condensations or targeted oxidations[4]. However, synthesizing derivatives like 2-methyl-8-quinolinecarboxaldehyde highlights the complexities introduced by the 8-position.

When reducing or oxidizing substituents at the 8-position, the proximity to the nitrogen atom plays a critical role. For instance, under harsh reduction conditions, over-reduction of 8-carboxaldehyde derivatives directly to 2,8-dimethylquinoline can occur as an unwanted side reaction[5]. When designing synthetic routes utilizing 2,8-DMQ, chemists must account for the steric bulk by selecting appropriately sized nucleophiles and strictly controlling reaction atmospheres to prevent side-product formation[5].

Self-Validating Experimental Protocol: Comparative N-Alkylation Kinetics

To objectively validate the steric penalty imposed by the 8-methyl group, the following protocol evaluates the N-alkylation kinetics of both substrates. This self-validating system utilizes an internal standard and high-performance liquid chromatography (HPLC) to ensure data integrity and reproducibility.

Workflow S1 Equimolar Substrates (2-MQ vs 2,8-DMQ) S2 Add Excess MeI in Acetonitrile S1->S2 S3 Thermostated Reaction at 40°C S2->S3 S4 Aliquots Taken at Time Intervals S3->S4 S5 HPLC/UV Analysis (Quantify Conversion) S4->S5

Self-validating experimental workflow for comparative N-alkylation kinetics.

Step-by-Step Methodology:

  • Preparation: In two separate, oven-dried 25 mL round-bottom flasks purged with argon, dissolve 5.0 mmol of 2-MQ and 5.0 mmol of 2,8-DMQ respectively in 10.0 mL of anhydrous acetonitrile.

  • Internal Standard Integration: Add 1.0 mmol of biphenyl to each flask. Causality: Biphenyl is inert to alkylation and serves as a robust internal standard for precise HPLC UV-integration, validating that any observed concentration changes are due to chemical conversion, not solvent evaporation.

  • Reaction Initiation: Add 25.0 mmol (5 equivalents) of methyl iodide (MeI) to each flask. Immediately seal the flasks and transfer them to a thermostated oil bath set at 40 °C. Causality: The large excess of MeI ensures pseudo-first-order kinetics, isolating the nucleophilicity of the quinoline nitrogen as the sole rate-determining factor.

  • Sampling & Quenching: At t=1,2,4,8,and 24 hours, withdraw 100 µL aliquots from each reaction. Quench the aliquots immediately in 900 µL of a 50:50 water/methanol mixture containing 0.1% trifluoroacetic acid (TFA). Causality: TFA protonates any unreacted quinoline, instantly halting the Menschutkin reaction and stabilizing the analyte for chromatography.

  • Analytical Readout: Analyze the quenched samples via HPLC-UV (254 nm).

    • Expected Empirical Result: The 2-MQ reaction will demonstrate rapid, logarithmic conversion to 1,2-dimethylquinolin-1-ium iodide. The 2,8-DMQ reaction will exhibit negligible conversion (<5%) even after 24 hours, empirically proving the absolute steric blockade of the 8-methyl group.

Sources

Comparative Guide to the UV-Vis Absorption Spectra of Substituted Quinolin-4-amines

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Photophysical Profiling, Structural Causality, and Experimental Methodologies for Drug Development

Executive Summary

Substituted quinolin-4-amines represent a versatile and highly privileged pharmacophore in medicinal chemistry, serving as the backbone for antimalarials, anti-HIV agents, and Toll-like receptor (TLR) agonists. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique for characterizing these compounds, providing critical insights into their electronic structures, structure-activity relationships (SAR), and target binding affinities. This guide provides an authoritative comparison of the photophysical properties of various quinolin-4-amine derivatives and establishes a self-validating experimental protocol for spectral acquisition.

Mechanistic Principles of Electronic Transitions

The UV-Vis absorption spectra of quinoline derivatives are fundamentally driven by the excitation of electrons within the aromatic system. For quinolin-4-amines, the spectra are dominated by distinct bands corresponding to π → π* and n → π* transitions (1)[1].

  • The Role of the C4-Amino Group: The primary or secondary amino group at the C4 position acts as a potent electron-donating group (EDG). Through resonance, the nitrogen's lone pair delocalizes into the electron-deficient quinoline ring. This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift relative to the unsubstituted quinoline core.

  • Substituent Effects on Photophysics: Modifications at other positions drastically alter the absorption profile. For instance, extending the conjugated system via pyrazole fusion (e.g., 1H-pyrazolo[3,4-b]quinolines) introduces a broad S0→S1 (π→π*) transition with absorption maxima ranging from 380 to 420 nm, alongside multiple pronounced bands at shorter wavelengths (<300 nm) (2)[2]. Conversely, polyphenolic imidazo[4,5-c]quinolin-4-amines, which act as potent TLR7/8 agonists, exhibit complex absorption profiles in the 200–500 nm range due to the interplay of the imidazo ring and phenolic substituents (3)[3].

Comparative Photophysical Data

To facilitate objective comparison, the following table summarizes the UV-Vis absorption characteristics of key substituted quinolin-4-amine classes. These spectral shifts are critical for designing downstream assays, such as fluorescence quenching or metal-ion binding studies.

Compound ClassKey Structural FeaturePrimary Absorption Range (λmax)Primary Application / Target
Standard Quinolin-4-amines C4-aliphatic/aryl amine280 – 340 nmAnti-HIV, Antimalarial[1]
1H-Pyrazolo[3,4-b]quinolines Pyrazole ring fusion380 – 420 nm (Broad S0→S1)Fluorescent sensors, Apoptosis[2]
Imidazo[4,5-c]quinolin-4-amines Imidazole fusion (e.g., Imiquimod)230 – 300 nm & ~498 nmTLR7/8 Agonists, Adjuvants[3]
2-Arylethenyl-quinolin-4-amines Extended C2 conjugation350 – 450 nmAlzheimer's multi-target agents[4]
Triazole-linked Quinolines 1,2,3-triazole moiety260 – 320 nmProtein (BSA/HSA) binding probes[5]

Experimental Protocol: Self-Validating UV-Vis Spectral Acquisition

To ensure high-fidelity data suitable for publication or regulatory submission, the following protocol emphasizes causality and incorporates internal validation mechanisms.

Phase 1: Reagent and Sample Preparation

  • Solvent Selection: Select a spectroscopic-grade solvent (e.g., Methanol, DMSO, or 1X PBS).

    • Causality: The solvent must have a UV cutoff well below the expected λmax of the quinolin-4-amine (e.g., Methanol cutoff is 205 nm). Solvents with high UV absorbance will mask the critical π → π* transitions.

  • Stock and Working Solutions: Dissolve the purified compound to a 1 mM stock in DMSO, then dilute to a working concentration of 10–50 µM in the chosen solvent.

    • Causality: Concentrations above 100 µM often lead to molecular aggregation (π-π stacking) and detector saturation, causing non-linear deviations from the Beer-Lambert law.

Phase 2: Instrument Calibration and Measurement 3. Cuvette Selection: Use a 1 cm path length quartz cuvette.

  • Causality: Standard glass or disposable plastic cuvettes absorb strongly in the UV region (<340 nm). Quartz is mandatory for capturing the high-energy transitions of the quinoline core.
  • Baseline Correction: Fill two identical quartz cuvettes with the pure solvent blank. Place them in the reference and sample paths of a dual-beam spectrophotometer and perform a baseline zero scan from 200 nm to 600 nm.
  • Spectral Acquisition: Replace the blank in the sample path with the quinolin-4-amine solution. Record the absorption spectrum at a scan rate of 100 nm/min.

Phase 3: Self-Validation System 6. Linearity Check (Beer-Lambert Validation): Prepare a serial dilution of the sample (e.g., 10, 20, 30, 40, 50 µM). Measure the absorbance at the identified λmax for each. Plot Absorbance vs. Concentration.

  • Causality: A perfectly linear plot (R² > 0.99) validates that the compound is fully dissolved, not aggregating, and that the instrument is operating within its linear dynamic range. This step transforms the protocol from a simple measurement into a self-validating system.

Phase 4: Downstream Applications 7. Binding Assays: For compounds designed as target probes (e.g., triazole-based quinolines), titrate the target protein (e.g., BSA or HSA) into the cuvette and monitor the absorption shifts or subsequent fluorescence quenching (5)[5]. Similarly, for Alzheimer's candidates, titrate metal ions (Zn²⁺, Cu²⁺) to observe complexation-induced spectral shifts (4)[4].

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, highlighting the critical self-validation step.

UVVisProtocol Synthesis 1. Compound Library Synthesis & Purification Prep 2. Sample Preparation (10-50 µM in Spectroscopic Solvent) Synthesis->Prep Purified Isolates Calibration 3. Instrument Calibration (Baseline & Quartz Cuvette) Prep->Calibration Aliquot Transfer Analysis 4. UV-Vis Spectral Scan (200-600 nm) Calibration->Analysis Blank Subtracted Validation 5. Self-Validation (Beer-Lambert Linearity Check) Analysis->Validation Absorbance Data Application 6. Downstream Assays (Protein Binding / Metal Selectivity) Validation->Application Verified Spectra

Experimental workflow for UV-Vis spectral acquisition and validation of quinolin-4-amines.

References

  • Benchchem - 2-Propylquinolin-4-amine: Ultraviolet-Visible (UV-Vis) Spectroscopy.1

  • SciSpace - 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.2

  • ACS Pharmacology & Translational Science - Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity.3

  • MDPI - Preparation of 4-Flexible Amino-2-Arylethenyl-Quinoline Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease.4

  • ACS Omega - Design, Synthesis, and Biophysical Studies of Novel 1,2,3-Triazole-Based Quinoline and Coumarin Compounds.5

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.